mPEG-Epoxide
Description
The exact mass of the compound 2-[(2-Methoxyethoxy)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZMAACKJIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40349-67-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60284046, DTXSID301197479 | |
| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-49-3, 40349-67-5 | |
| Record name | NSC35148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40349-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to PEGylation Using mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide), a specific reagent for the covalent attachment of PEG chains to biomolecules. The document details the underlying chemistry, experimental considerations, and comparative analysis relevant to researchers in drug development and biotechnology.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules and macromolecules, most notably therapeutic proteins, peptides, and antibody fragments.[1] This modification has become a cornerstone in drug delivery, offering numerous pharmacological advantages:
-
Extended Circulating Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, prolonging their presence in the bloodstream.[2][3]
-
Improved Stability: PEG chains can protect the biomolecule from proteolytic degradation and enhance its physical and thermal stability.[4]
-
Reduced Immunogenicity: The PEG "shield" can mask antigenic epitopes on the protein surface, diminishing the potential for an immune response.[2]
-
Enhanced Solubility: PEGylation can improve the solubility of hydrophobic drugs and proteins in aqueous media.[3]
The selection of the appropriate activated PEG reagent is critical and depends on the available functional groups on the target molecule and the desired linkage chemistry.
The Chemistry of this compound
This compound is a derivative of mPEG where the terminal hydroxyl group is converted into a reactive epoxide (oxirane) ring.[5] This functional group allows for the modification of nucleophilic residues on a protein's surface.
Reaction Mechanism
The primary reaction of this compound in protein PEGylation involves the nucleophilic attack by a primary amine group, typically from the side chain of a lysine (B10760008) residue or the N-terminus of the protein, on one of the carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a stable secondary amine linkage.[5][6] The reaction is generally performed under mildly alkaline conditions (pH 8.0-9.5), which facilitates the deprotonation of the amine group, enhancing its nucleophilicity.[7][8]
Caption: Reaction mechanism of this compound with a protein amino group.
Reactivity and Selectivity
This compound is considered a mild PEGylating reagent.[6] Its reaction rate is generally slower compared to other highly reactive species like N-hydroxysuccinimide (NHS) esters. This lower reactivity can be advantageous in controlling the extent of PEGylation.
However, a significant consideration is its selectivity. While the primary target is the ε-amino group of lysine, it has been suggested that this compound can also react with other nucleophilic groups such as thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and the imidazole (B134444) group of histidine, especially at higher pH values.[6][8] This potential for side reactions can lead to a more heterogeneous product mixture.
Experimental Protocols
A successful PEGylation experiment requires careful optimization of reaction conditions. Below is a general workflow and a specific example protocol.
General Experimental Workflow
Caption: General experimental workflow for protein PEGylation with this compound.
Detailed Protocol: PEGylation of Lysozyme (B549824) with this compound[9]
This protocol is adapted from a study on protein surface modification.
Materials:
-
Lysozyme
-
This compound (e.g., MW 2000 Da)
-
0.1 M Carbonate buffer (pH 8.0)
-
Dialysis membrane (e.g., 10,000 MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Protein Solution Preparation: Dissolve 15.0 mg (1.0 µmol) of lysozyme in 3 mL of 0.1 M carbonate buffer (pH 8.0).
-
Reagent Preparation: Dissolve 44.0 mg (22.0 µmol) of epoxy-mPEG in a small volume of the carbonate buffer.
-
Reaction: Combine the lysozyme and this compound solutions. The molar ratio in this example is approximately 1:22 (protein to PEG).
-
Incubation: Stir the reaction mixture at room temperature for 48 hours.
-
Purification: Transfer the reaction mixture to a dialysis cassette and dialyze against deionized water for 3 days, with several changes of water, to remove unreacted this compound and buffer salts.
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGylated lysozyme as a powder.
Data Presentation and Characterization
The characterization of the PEGylated product is crucial to determine the success and consistency of the reaction.
Quantitative Analysis of PEGylation
The degree of PEGylation—the average number of PEG chains attached per protein molecule—is a critical quality attribute.
| Protein | This compound MW (Da) | Molar Ratio (PEG:Protein) | Reaction Time (h) | pH | Degree of PEGylation (avg. chains/protein) | Analytical Method | Reference |
| Lysozyme | 2,000 | 22:1 | 48 | 8.0 | ~9 | MALDI-ToF MS | [9] |
Characterization Techniques
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a broader band compared to the unmodified protein.
-
Mass Spectrometry (MALDI-ToF MS): A powerful tool for determining the molecular weight of the conjugate. The resulting spectrum shows a distribution of species, from which the average number of attached PEG chains can be calculated.[9]
-
Chromatography (SEC, IEX): Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating PEGylated species from the native protein.[] Ion-exchange chromatography (IEX) can separate based on changes in surface charge, which can be useful for isolating positional isomers.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to a known standard or specific protein proton signals.[11][12]
-
Fluorescamine Assay: This assay quantifies the number of remaining primary amines on the protein surface after PEGylation, providing an indirect measure of the extent of modification.[9]
Comparative Analysis with Other PEGylation Reagents
The choice of PEGylation chemistry impacts the reaction efficiency, selectivity, and the nature of the resulting conjugate.
Caption: Comparison of common amine-reactive PEGylation chemistries.
| Feature | This compound | mPEG-NHS Ester | mPEG-Aldehyde |
| Target Group | Primary amines (-NH2), thiols, hydroxyls | Primary amines (-NH2) | Primarily N-terminal amine |
| Reaction pH | 8.0 - 9.5 | 7.0 - 8.5 | ~5.0 - 7.0 |
| Linkage Formed | Secondary Amine | Amide | Secondary Amine |
| Byproducts | None | N-hydroxysuccinimide | Water (requires reducing agent) |
| Reactivity | Mild / Slow | High / Fast | Moderate (requires activation) |
| Selectivity | Moderate | High for amines | High for N-terminus at low pH |
Conclusion
PEGylation with this compound offers a method to form a stable secondary amine linkage to proteins. Its mild reactivity allows for a more controlled reaction compared to highly reactive reagents like NHS esters. However, researchers must consider the potential for lower selectivity and the need for longer reaction times. The choice of this compound should be based on the specific properties of the target protein and the desired characteristics of the final conjugate. Careful optimization of the reaction conditions and thorough characterization of the product are essential for achieving consistent and effective PEGylation for therapeutic applications.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. interchim.fr [interchim.fr]
- 9. rsc.org [rsc.org]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Applications of mPEG-Epoxide in Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypoly(ethylene glycol)-epoxide (mPEG-Epoxide) has emerged as a versatile and valuable tool in the field of biomaterials. This linear monofunctional PEG derivative possesses a terminal epoxide group, a strained three-membered ring containing an oxygen atom, which can readily react with various nucleophiles under mild conditions.[1][2][3] This reactivity, combined with the well-established biocompatibility and stealth properties of the polyethylene (B3416737) glycol (PEG) backbone, makes this compound an attractive choice for a wide range of biomedical applications, including drug delivery, tissue engineering, and surface modification of medical devices.[4]
This technical guide provides a comprehensive overview of the core applications of this compound in biomaterials, with a focus on bioconjugation, hydrogel formation for drug delivery, and surface modification. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reactive polymer in their work.
Core Properties of this compound
This compound is an activated derivative of mPEG where the terminal hydroxyl group is converted into a reactive epoxy group.[2][3] The key feature of this compound is the electrophilic nature of the carbon atoms in the epoxide ring, making them susceptible to nucleophilic attack. This ring-opening reaction forms a stable covalent bond with the nucleophile.
Key Properties:
| Property | Description |
| Reactive Group | Epoxide (glycidyl ether) |
| Reactivity | Reacts with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH).[5] |
| Solubility | Soluble in water and a variety of organic solvents, offering flexibility in reaction conditions. |
| Biocompatibility | The mPEG backbone is well-known for its low immunogenicity and resistance to protein adsorption. |
Applications of this compound in Biomaterials
The unique properties of this compound have led to its use in several key areas of biomaterial science.
Bioconjugation: PEGylation of Proteins and Peptides
PEGylation, the covalent attachment of PEG chains to therapeutic proteins and peptides, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable reagent for this purpose, reacting primarily with amine groups present on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues).[1][3]
The reaction between the epoxide group of this compound and a primary amine on a protein results in the formation of a stable secondary amine linkage. This conjugation enhances the therapeutic's half-life, reduces immunogenicity, and can improve its stability.[6][7]
This protocol provides a general guideline for the conjugation of this compound to a model protein. Optimization of reaction conditions (e.g., pH, temperature, and molar ratio) is crucial for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-50 fold molar excess of this compound to protein).
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.
-
Quench the reaction by adding an excess of the quenching solution.
-
Purify the PEGylated protein from unreacted this compound and other byproducts using size-exclusion chromatography.
-
Characterize the conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, MALDI-TOF mass spectrometry).
References
- 1. Intracellular trafficking and cellular uptake mechanism of mPEG-PLGA-PLL and mPEG-PLGA-PLL-Gal nanoparticles for targeted delivery to hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-450 Epoxy | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Role of the methoxy group in immune responses to mPEG-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
mPEG-Epoxide as a Mild PEGylation Reagent: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation and mPEG-Epoxide
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins, peptides, and drug delivery systems.[1] This process can enhance the pharmacological properties of the modified substance by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2][3]
This compound (methoxy Polyethylene Glycol Epoxide) is a linear, monofunctional PEG derivative that serves as a mild and efficient reagent for PEGylation.[4][5] It possesses a terminal epoxide ring, a reactive electrophilic group, which can readily react with nucleophilic functional groups present on biomolecules.[6] The other terminus of the polymer is capped with a non-reactive methoxy (B1213986) group to prevent unwanted cross-linking during the conjugation reaction.[2][]
Physicochemical Properties of this compound
This compound is typically a white to off-white solid or a viscous liquid, depending on its molecular weight.[8] It exhibits solubility in water, aqueous buffers, and a variety of organic solvents such as chloroform, methylene (B1212753) chloride, DMF, and DMSO, offering flexibility in the choice of reaction conditions.[6]
Table 1: General Properties of this compound
| Property | Description |
| Chemical Structure | Linear methoxy-terminated polyethylene glycol with a terminal epoxide group. |
| Appearance | White to off-white powder or wax-like semi-solid.[6] |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Not soluble in ether.[6] |
| Storage Conditions | Long-term storage at -20°C to -5°C in a dry environment, protected from sunlight.[4][8] |
Reaction Mechanism and Specificity
The primary reaction mechanism of this compound involves the nucleophilic attack on the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond. The most common nucleophiles on biomolecules that react with this compound are primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) and hydroxyl groups.[4][6][8]
The reaction with amino groups results in the formation of a stable secondary amine linkage.[5] While this compound is considered a mild PEGylating reagent, it has been suggested that it can also react with other nucleophilic groups such as hydroxyl, thiol, and imidazole (B134444) groups, indicating that it may not be exclusively selective for amino groups.[9]
The reaction is typically carried out under mildly alkaline conditions, with a pH range of 8.0 to 9.5 being optimal for the reaction with amine groups.[8]
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Advantages of Using this compound
The use of this compound as a PEGylation reagent offers several advantages:
-
Mild Reaction Conditions: The ability to perform the conjugation reaction under mild pH and temperature conditions helps to preserve the native structure and biological activity of sensitive proteins.
-
Stable Linkage: The resulting secondary amine bond formed between the mPEG and the protein is highly stable.[5]
-
Good Solubility: The solubility of this compound in both aqueous and organic solvents provides versatility in designing conjugation strategies.
-
Improved Pharmacokinetics: PEGylation with this compound can significantly improve the pharmacokinetic profile of therapeutic molecules by increasing their half-life and reducing clearance rates.[3]
-
Reduced Immunogenicity: The attached PEG chains can shield antigenic epitopes on the protein surface, thereby reducing its immunogenicity.
Experimental Protocols
The following sections provide generalized experimental protocols for the PEGylation of proteins using this compound. It is important to note that these protocols should be optimized for each specific protein and this compound derivative.
Materials
-
Protein of interest
-
This compound of desired molecular weight
-
Reaction Buffer: e.g., 100 mM sodium borate (B1201080) buffer, pH 8.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5
-
Purification system: e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Analytical instruments: e.g., SDS-PAGE, MALDI-TOF mass spectrometry, UV-Vis spectrophotometer
General PEGylation Protocol
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for reaction with the this compound.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration. The molar ratio of this compound to protein will need to be optimized but a starting point of 10:1 to 50:1 is recommended.
-
Conjugation Reaction: Add the this compound solution to the protein solution. The reaction can be carried out at room temperature or 4°C with gentle stirring. The reaction time will need to be optimized and can range from a few hours to overnight.
-
Reaction Quenching: To stop the reaction, add the quenching solution to the reaction mixture. The primary amines in the quenching solution will react with any unreacted this compound.
-
Purification of PEGylated Protein: Remove unreacted this compound and purify the PEGylated protein using an appropriate chromatography technique such as SEC or IEX.
-
Analysis and Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight. Further characterization can be performed using mass spectrometry to determine the degree of PEGylation and other analytical techniques to confirm the preservation of biological activity.
Caption: A typical experimental workflow for protein PEGylation using this compound.
Quantitative Data and Characterization
The efficiency of the PEGylation reaction and the properties of the resulting conjugate should be thoroughly characterized.
Table 2: Key Parameters for Characterization of PEGylated Proteins
| Parameter | Method of Analysis | Purpose |
| Degree of PEGylation | SDS-PAGE, MALDI-TOF MS, UV-Vis Spectroscopy (with chromogenic reagents) | To determine the average number of PEG chains attached per protein molecule. |
| Purity | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC) | To separate the PEGylated protein from unreacted protein and this compound. |
| Biological Activity | In vitro or in vivo activity assays specific to the protein | To confirm that the PEGylation process has not significantly compromised the protein's function. |
| Structural Integrity | Circular Dichroism (CD) Spectroscopy, Fluorescence Spectroscopy | To assess potential changes in the secondary and tertiary structure of the protein. |
| Pharmacokinetics | In vivo studies in animal models | To determine the half-life, clearance rate, and biodistribution of the PEGylated protein. |
A study on the modification of tyrosinase with a 5 kDa mPEG reagent reported a conjugation efficiency of approximately 55%.[10] However, it is crucial to empirically determine the optimal reaction conditions for each specific protein to achieve the desired degree of PEGylation while maintaining biological activity.
Applications in Research and Drug Development
This compound is a valuable tool in various research and development applications:
-
Protein and Peptide Modification: To enhance the therapeutic properties of proteins and peptides by improving their stability, solubility, and in vivo half-life.
-
Drug Delivery: As a component in the formation of drug delivery systems such as lipid nanoparticles for RNA delivery.[11]
-
Surface Modification: To create biocompatible and anti-fouling surfaces on medical devices and biosensors.[12][13]
Conclusion
This compound is a versatile and effective reagent for the mild PEGylation of proteins, peptides, and other molecules. Its ability to react under gentle conditions to form a stable linkage makes it a valuable tool for researchers and drug developers seeking to improve the pharmacological and physicochemical properties of their molecules of interest. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are essential for successful application.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mPEG-EPO, this compound Suppy - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. Epoxide PEG, mPEG-EPO [nanocs.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Methoxy PEG Epoxide - JenKem Technology USA [jenkemusa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methoxypolyethylene epoxide PEG average Mn 750 | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve protein solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity. mPEG-Epoxide is a PEGylating reagent that reacts primarily with amine groups (N-terminus and lysine (B10760008) residues) on the protein surface to form a stable secondary amine linkage.[1] This document provides detailed protocols for protein PEGylation using this compound, including reaction setup, purification of the PEGylated conjugate, and characterization of the final product.
Reaction Chemistry
This compound contains a terminal epoxide ring that undergoes nucleophilic attack by the primary amine groups on the protein surface. The reaction proceeds via a ring-opening mechanism, resulting in a stable covalent bond between the PEG molecule and the protein. Due to the strained nature of the epoxide ring, this reaction has favorable thermodynamics.[2] While the primary reaction sites are amino groups, some reactivity with other nucleophilic residues like thiols (cysteine) and hydroxyls (serine, threonine, tyrosine) may occur, though to a lesser extent under controlled pH conditions.[2]
Experimental Protocols
I. Protein PEGylation with this compound
This protocol outlines the general procedure for the covalent attachment of this compound to a target protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium borate (B1201080) buffer
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Protein Solution Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.
-
pH Adjustment: Adjust the pH of the protein solution to between 8.0 and 9.5. The reactivity of the epoxide group increases with higher pH.
-
This compound Addition: Add the desired molar excess of this compound to the protein solution. The optimal molar ratio of this compound to protein is crucial for controlling the degree of PEGylation and should be determined empirically for each protein. A common starting point is a 20 to 50-fold molar excess.
-
Reaction Incubation: Incubate the reaction mixture at room temperature with gentle stirring. Reaction times can range from 24 to 48 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or MALDI-TOF MS.
-
Reaction Quenching (Optional): To stop the reaction, the pH of the solution can be lowered to below 7.0.
II. Purification of PEGylated Protein
Purification is essential to separate the PEGylated protein from unreacted protein, excess this compound, and any potential byproducts. A multi-step purification strategy is often employed.
SEC is used for the initial bulk separation based on the hydrodynamic radius of the molecules. The larger PEGylated protein will elute earlier than the smaller unreacted protein and excess this compound.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range)
-
HPLC or FPLC system
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the manufacturer's recommended flow rate.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of mono-PEGylated from multi-PEGylated species and unreacted protein.
Materials:
-
Cation or anion exchange column (depending on the pI of the protein and the buffer pH)
-
HPLC or FPLC system
-
Binding Buffer (low salt concentration, e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (high salt concentration, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.
-
Sample Loading: Load the pooled and buffer-exchanged fractions from SEC onto the column.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of Elution Buffer to elute the bound proteins. The less charged (more PEGylated) species will typically elute at a lower salt concentration than the more charged (less PEGylated or unreacted) species.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or MALDI-TOF MS to identify the desired PEGylated species.
III. Characterization of PEGylated Protein
Characterization is performed to determine the degree of PEGylation and the purity of the final product.
SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as bands with a higher apparent molecular weight.
Materials:
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Staining and destaining solutions
Procedure:
-
Sample Preparation: Mix the protein samples with sample loading buffer and heat if necessary to denature.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the gel and run the electrophoresis at a constant voltage.
-
Staining: After electrophoresis, stain the gel to visualize the protein bands. Special staining methods may be required for PEGylated proteins as the PEG moiety can interfere with traditional Coomassie staining.
-
Coomassie Brilliant Blue Staining: A standard method, though sensitivity may be reduced for highly PEGylated proteins.
-
Barium-Iodide Staining: This method specifically stains the PEG portion of the conjugate. The gel is first treated with a barium chloride solution followed by an iodine/potassium iodide solution, which forms a brown precipitate with PEG.[3]
-
Zinc-Imidazole Reverse Staining: This technique provides transparent bands against a white background and is highly sensitive for PEGylated proteins.[4]
-
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation. The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG molecules.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile (B52724) and water with 0.1% TFA)
-
Cationizing agent (e.g., sodium trifluoroacetate) for PEG analysis[5]
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution. For PEG analysis, a cationizing agent can be added.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The difference in mass between consecutive peaks in the distribution will correspond to the mass of a single this compound molecule.
Data Presentation
Table 1: Reaction Conditions for this compound PEGylation of Lysozyme (B549824)
| Parameter | Value | Reference |
| Protein | Lysozyme | [3] |
| Protein Concentration | 5 mg/mL (15.0 mg in 3 mL) | [3] |
| This compound MW | ~2 kDa | [3] |
| Molar Ratio (mPEG:Protein) | 22:1 (44.0 mg this compound to 1.0 µmol Lysozyme) | [3] |
| Buffer | 0.1 M Carbonate Buffer | [3] |
| pH | 8.0 | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 48 hours | [3] |
| Purification Method | Dialysis (10 kDa MWCO) against water for 3 days, then lyophilization | [3] |
Table 2: Characterization of this compound PEGylated Lysozyme
| Characterization Method | Result | Interpretation | Reference |
| MALDI-ToF MS | Broad peak at 30-34 kDa (maximum at 32 kDa) | Average of ~9 mPEG chains attached per lysozyme molecule | [3] |
| SDS-PAGE | Higher apparent molecular weight compared to native lysozyme | Successful PEGylation | [3] |
Visualization of Experimental Workflow
Caption: Experimental workflow for protein PEGylation with this compound.
Troubleshooting and Considerations
-
Low PEGylation Efficiency:
-
Increase the molar ratio of this compound to protein.
-
Increase the reaction time.
-
Ensure the pH of the reaction buffer is optimal (8.0-9.5).
-
Confirm the absence of competing nucleophiles (e.g., Tris buffer) in the reaction mixture.
-
-
High Degree of Poly-PEGylation:
-
Decrease the molar ratio of this compound to protein.
-
Decrease the reaction time.
-
-
Protein Precipitation:
-
Optimize the protein concentration and buffer conditions.
-
Consider the addition of stabilizing excipients.
-
-
Challenges in Purification:
-
Side Reactions:
-
This compound can also react with other nucleophilic groups such as thiols and hydroxyls, although this is less favored than reaction with amines at the recommended pH range.[2] To minimize side reactions, it is important to control the reaction pH and time.
-
By following these detailed protocols and considering the key parameters, researchers can successfully perform protein PEGylation using this compound to generate well-characterized and purified conjugates for various research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bath.ac.uk [bath.ac.uk]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
Application Notes and Protocols for mPEG-Epoxide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the conjugation of methoxy (B1213986) polyethylene (B3416737) glycol epoxide (mPEG-Epoxide) to proteins and peptides. It includes detailed protocols for the conjugation reaction, purification of the resulting conjugates, and methods for their characterization. Additionally, it explores the mechanism of action of a prominent PEGylated drug, pegfilgrastim, to illustrate the impact of PEGylation on cellular signaling. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this compound conjugation in their work.
Introduction to this compound Conjugation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules.[1] The attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and minimize proteolytic degradation.[1][2]
This compound is an activated PEG derivative that contains a terminal epoxide ring. This functional group can react with various nucleophilic groups found in biomolecules, including primary amines (e.g., lysine (B10760008) residues, N-terminus), thiols (e.g., cysteine residues), hydroxyls, and imidazole (B134444) groups.[3] The reaction with primary amines under mildly alkaline conditions results in the formation of a stable secondary amine bond.[4][5][6][7] While this compound is considered a mild PEGylating reagent with relatively low reactivity, it offers a valuable tool for specific bioconjugation applications.[3]
Reaction Mechanism and Workflow
The conjugation of this compound to a protein primarily occurs through the nucleophilic attack of an amino group from the protein on one of the carbon atoms of the epoxide ring. This reaction is an SN2-type ring-opening of the epoxide. The process is most efficient under slightly basic conditions (pH 8.0-9.5), which deprotonates the primary amines, increasing their nucleophilicity.[8]
General Reaction Scheme
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow
The overall process of generating and characterizing mPEG-protein conjugates involves several key stages, from the initial reaction to final analysis.
Caption: General experimental workflow for this compound conjugation.
Experimental Protocols
Protocol for this compound Conjugation to a Model Protein (Lysozyme)
This protocol is adapted from a method for conjugating epoxy-mPEG to lysozyme (B549824).[9]
Materials:
-
Lysozyme
-
This compound (e.g., MW 2000 Da)
-
0.1 M Carbonate Buffer (pH 8.0)
-
Dialysis membrane (e.g., 10,000 MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL (approximately 0.35 mM).
-
This compound Addition: Add this compound to the lysozyme solution. A molar ratio of 22:1 (this compound:lysozyme) has been reported.[9]
-
Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours.
-
Purification by Dialysis: Transfer the reaction mixture to a dialysis cassette (10,000 MWCO) and dialyze against deionized water for 3 days, changing the water several times to ensure complete removal of unreacted this compound.
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain the mPEG-lysozyme conjugate as a powder.
Purification of mPEG-Protein Conjugates
Purification is a critical step to remove unreacted this compound, unconjugated protein, and potential byproducts. The choice of method depends on the size of the PEG and the properties of the protein.
3.2.1. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller mPEG molecules from the larger PEG-protein conjugates.
General Procedure:
-
Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the crude reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the eluate for protein (e.g., by UV absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
3.2.2. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of conjugates with different degrees of PEGylation.
General Procedure:
-
Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired pH.
-
Equilibrate the column with a low-ionic-strength buffer.
-
Load the sample onto the column.
-
Wash the column to remove unbound material.
-
Elute the bound conjugates using a salt gradient or a pH gradient.
-
Collect and analyze fractions to identify the desired PEGylated species.
3.2.3. Other Purification Techniques
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEGylation can alter a protein's hydrophobicity.
-
Reverse-Phase Chromatography (RPC): A high-resolution technique often used for analytical purposes but can also be applied for purification.
Characterization of mPEG-Protein Conjugates
3.3.1. Determination of Degree of PEGylation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the average number of PEG chains attached to a protein.[10][11][12][13][14]
General Procedure:
-
Obtain ¹H NMR spectra of the purified conjugate, the unconjugated protein, and the this compound.
-
Identify a characteristic peak for the mPEG backbone (typically around 3.6 ppm) and a distinct peak from the protein.
-
Integrate the areas of these peaks.
-
Calculate the molar ratio of PEG to protein to determine the average degree of PEGylation.
3.3.2. Molecular Weight Determination by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the conjugate and assessing the distribution of PEGylated species.[1][2][15][16]
General Procedure:
-
Separate the components of the conjugate sample using an appropriate LC method (e.g., SEC or RPC).
-
Introduce the eluent into a mass spectrometer (e.g., Q-TOF).
-
Acquire the mass spectra of the eluting species.
-
Deconvolute the spectra to determine the molecular weights of the different PEGylated forms.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this compound conjugation.
| Parameter | Value/Range | Notes | Reference |
| Reactants | |||
| Protein Concentration | 1-10 mg/mL | Dependent on protein solubility. | [9] |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may lead to a higher degree of PEGylation. | [9] |
| Reaction Conditions | |||
| Buffer | 0.1 M Carbonate or Borate | To maintain pH. | [9] |
| pH | 8.0 - 9.5 | Optimal for reaction with primary amines. | [8] |
| Temperature | Room Temperature to 40°C | Higher temperatures may increase reaction rate but can affect protein stability. | [9] |
| Reaction Time | 24 - 48 hours | This compound is a slow-reacting reagent. | [9] |
| Purification | |||
| Method | SEC, IEX, Dialysis | Choice depends on the specific conjugate. | |
| Characterization | |||
| Degree of PEGylation | Variable | Dependent on reaction conditions. Can be determined by NMR or MS. | [10] |
| Purity | >95% | Achievable with appropriate purification. |
Application Example: Signaling Pathway of a PEGylated Drug
To illustrate the biological impact of PEGylation, we examine the mechanism of action of pegfilgrastim, a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF). Pegfilgrastim is used to stimulate the production of neutrophils to reduce the incidence of infection in patients receiving chemotherapy.[17]
Pegfilgrastim binds to the G-CSF receptor on myeloid progenitor cells.[18][19][20] This binding triggers the dimerization of the receptor and the activation of intracellular signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[18][19][20][21] These pathways ultimately lead to increased proliferation, differentiation, and survival of neutrophil precursors.[19][20]
Caption: Signaling pathways activated by pegfilgrastim.
Conclusion
This compound is a useful reagent for the PEGylation of proteins and peptides, offering a method to form stable secondary amine linkages. Successful conjugation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product. The provided protocols and guidelines offer a solid foundation for researchers to develop and implement this compound conjugation strategies in their specific applications, ultimately contributing to the advancement of biotherapeutics and other biomedical technologies.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Pegloticase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. enovatia.com [enovatia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. grokipedia.com [grokipedia.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]
- 20. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 21. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and nanotherapeutics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the systemic circulation time, reduce immunogenicity, and enhance the stability of nanoparticles.[1][2] Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a functionalized PEG derivative that offers a straightforward and efficient method for covalently attaching PEG chains to nanoparticle surfaces. The terminal epoxide group reacts readily with nucleophilic groups, such as primary amines, on the nanoparticle surface via a ring-opening reaction, forming a stable ether linkage.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound.
Chemical Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine group from the nanoparticle surface on one of the carbon atoms of the epoxide ring of the this compound. This leads to the opening of the epoxide ring and the formation of a stable secondary amine and a hydroxyl group, effectively conjugating the mPEG chain to the nanoparticle.[4] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.5) to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity.[3]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes a general method for the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (-NH₂)
-
This compound (choose desired molecular weight, e.g., 2 kDa, 5 kDa)[5]
-
Reaction Buffer: 100 mM sodium bicarbonate buffer or borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Tangential flow filtration (TFF), size exclusion chromatography (SEC), or centrifugal filter units with an appropriate molecular weight cut-off (MWCO).
-
Deionized (DI) water
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.
-
This compound Solution: Prepare a stock solution of this compound in the reaction buffer. A 100 to 500-fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.[6]
-
Reaction Incubation: Add the this compound solution to the nanoparticle suspension. Incubate the reaction mixture overnight at room temperature with gentle stirring or shaking.[6]
-
Quenching (Optional): To quench any unreacted epoxide groups, add the quenching solution to a final concentration of 50 mM and let it react for 1-2 hours.
-
Purification: Remove unreacted this compound and by-products.
-
For Centrifugal Filters: Add the reaction mixture to the filter unit. Centrifuge according to the manufacturer's instructions. Discard the filtrate and resuspend the nanoparticle pellet in DI water. Repeat this washing step at least three times.
-
For TFF or SEC: Use DI water as the mobile phase and purify the nanoparticles according to the instrument's standard operating procedure.
-
-
Final Product: Resuspend the purified mPEG-nanoparticles in a suitable storage buffer (e.g., PBS or DI water) and store at 4°C.
Protocol 2: Characterization of mPEG-Modified Nanoparticles
It is essential to characterize the nanoparticles before and after modification to confirm successful PEGylation and assess changes in their physicochemical properties.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in DI water to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI at 25°C.
-
A successful PEGylation should result in an increase in the hydrodynamic diameter.[7]
-
2. Surface Charge Measurement
-
Technique: Zeta Potential Analysis
-
Procedure:
-
Use the same diluted sample from the DLS measurement.
-
Measure the zeta potential of the nanoparticles.
-
Successful PEGylation typically leads to a shielding of the surface charge, resulting in a zeta potential value closer to neutral (0 mV).[8]
-
3. Quantification of Surface PEG Density
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) or Thermogravimetric Analysis (TGA)
-
¹H NMR Procedure:
-
Lyophilize a known amount of the purified mPEG-nanoparticles.
-
Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum. The characteristic peak for the ethylene (B1197577) glycol protons of PEG appears around 3.65 ppm.[1][9]
-
By integrating this peak and comparing it to a known standard or characteristic peaks of the nanoparticle core material, the amount of PEG per nanoparticle can be quantified.[1]
-
-
TGA Procedure:
-
Place a known mass of the lyophilized nanoparticles in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).
-
The weight loss corresponding to the thermal decomposition of the PEG chains can be used to calculate the grafting density.[10]
-
Experimental Workflow Visualization
The overall process from nanoparticle synthesis to post-modification analysis can be visualized as a sequential workflow.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the literature for PEGylated nanoparticles. While not all examples use this compound specifically, the trends are representative of the effects of PEGylation.
Table 1: Physicochemical Properties of PEG-Modified Nanoparticles
| Nanoparticle Type | PEG MW (kDa) | Unmodified Size (nm) | Modified Size (nm) | Unmodified Zeta (mV) | Modified Zeta (mV) | PEG Density (chains/nm²) | Reference |
| Chitosan | 2 | 112.8 | 135.4 | +35.0 | +22.1 | - | [8] |
| Chitosan | 5 | 112.8 | 171.2 | +35.0 | +15.5 | - | [8] |
| PLGA | 5 | 109 | ~115-120 | - | - | 6.5 | [1] |
| LCP | 2 | - | ~30 | - | ~ -10 | - | [11] |
| Gold | 2 | 9.1 | 17.5 | - | - | 1.9 | [10] |
| Gold | 20 | 9.1 | 80.0 | - | - | 1.09 | [10] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | PEG MW (kDa) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Chitosan-mPEG | Methotrexate | 5 | 17.1 - 18.4 | 84.3 - 88.1 | Initial burst followed by sustained release | [8] |
| MPEG-PLA | Paclitaxel | - | ~15 | >80 | Biphasic: fast release then slow release | [12] |
Table 3: In Vivo Performance Metrics of PEGylated Nanoparticles
| Nanoparticle System | PEG MW (kDa) | Circulation Half-life | Key Biodistribution Finding | Reference |
| PLGA-mPEG | - | ~5.9 h | Prolonged blood residence vs. unmodified PLGA | [13] |
| Chitosan-mPEG | 5 | Significantly increased vs. unmodified | Decreased accumulation in liver and spleen | [8][14] |
| PLA-PEG | 20 | Longer than 5 kDa PEG | Decreased liver uptake compared to 5 kDa PEG | [2] |
| Doxil® Liposomes | 2 | ~36 h | Increased bioavailability vs. free drug | [2] |
References
- 1. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide PEG, mPEG-EPO [nanocs.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. dovepress.com [dovepress.com]
- 10. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for mPEG-Epoxide Bioconjugation to Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) to peptides and proteins. This document outlines the chemical principles, experimental protocols, and characterization techniques for this specific PEGylation strategy, which is instrumental in enhancing the therapeutic properties of biomolecules.
Introduction to this compound Bioconjugation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][3]
This compound is an activated PEG derivative that reacts primarily with nucleophilic groups on proteins and peptides, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable secondary amine linkage.[4][5] The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the target biomolecule. While the primary targets are amine groups, reactions with other nucleophiles like hydroxyl, thiol, and imidazole (B134444) groups can also occur, particularly at higher pH.[6]
Reaction Mechanism and Specificity
The bioconjugation reaction with this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a stable carbon-nitrogen bond.
dot
Caption: Reaction of this compound with a primary amine on a protein.
Quantitative Data on this compound Conjugation
The efficiency and degree of PEGylation with this compound are influenced by several factors, including the molar ratio of this compound to the protein, pH, reaction time, and temperature. The following table summarizes illustrative reaction conditions for the PEGylation of lysozyme (B549824).
| Parameter | Value | Reference |
| Protein | Lysozyme | [1] |
| This compound MW | 2 kDa | [1] |
| Molar Ratio (mPEG:Protein) | 22:1 | [1] |
| Protein Concentration | 5 mg/mL (in buffer) | [1] |
| Reaction Buffer | 0.1 M Carbonate Buffer | [1] |
| pH | 8.0 | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 48 hours | [1] |
| Degree of PEGylation | ~9 attached PEG chains | [1] |
| Remaining Activity | 80% | [1] |
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of this compound to a model protein, lysozyme, followed by purification and characterization of the conjugate.
Protocol 1: this compound Conjugation to Lysozyme
This protocol describes the covalent attachment of this compound to lysozyme.
Materials:
-
Lysozyme
-
This compound (e.g., 2 kDa)
-
0.1 M Carbonate Buffer (pH 8.0)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., glass vial)
-
Dialysis tubing or centrifugal filter units (e.g., 10 kDa MWCO)
-
Deionized water
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL.
-
This compound Addition: Add this compound to the lysozyme solution to achieve a desired molar excess (e.g., 22-fold molar excess).
-
Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours.
-
Purification (Dialysis): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against deionized water for 3 days, with several water changes, to remove unreacted this compound and buffer components.
-
Lyophilization: Lyophilize the purified PEGylated lysozyme to obtain a solid product.
dot
Caption: General experimental workflow for this compound bioconjugation.
Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC is used to separate the PEGylated protein from unreacted protein and smaller molecules based on hydrodynamic volume.[7]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Sephacryl S-200 or similar)
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.
-
Sample Injection: Inject the sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.
Protocol 3: Purification and Isomer Separation by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of different degrees of PEGylation and, in some cases, positional isomers.[1][7]
Materials:
-
Partially purified PEGylation mixture (e.g., from SEC)
-
Cation or anion exchange column (selection depends on the protein's pI and the buffer pH)
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration, e.g., with a NaCl gradient)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the sample onto the column. The PEGylated and un-PEGylated proteins will bind to the resin.
-
Wash: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution Gradient: Apply a linear gradient of increasing salt concentration (by mixing the binding and elution buffers) to elute the bound proteins. Species with a lower degree of PEGylation (and thus more exposed charge) will typically bind more tightly and elute at a higher salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.
Protocol 4: Characterization by SDS-PAGE
SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
SDS-PAGE gels (appropriate percentage for the expected molecular weight)
-
SDS-PAGE running buffer
-
Loading buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue stain or Barium-Iodide staining solution for PEG visualization
Procedure:
-
Sample Preparation: Mix the protein samples with loading buffer and heat if required by the protein's nature.
-
Gel Loading: Load the molecular weight markers and protein samples into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein.
-
Barium-Iodide Staining: To specifically visualize the PEG moiety, first, fix the gel, then incubate with a barium chloride solution, followed by an iodine solution. A brown precipitate will form where PEG is present.
-
Protocol 5: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.
Materials:
-
Purified PEGylated protein
-
MALDI matrix (e.g., sinapinic acid for proteins)
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA). Dissolve the PEGylated protein in a similar solvent.
-
Spotting: Mix the sample and matrix solutions and spot onto the MALDI target plate. Allow the spot to dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum of the PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of ethylene (B1197577) glycol units, reflecting the polydispersity of the PEG. The overall mass shift will indicate the average number of attached PEG chains.
Applications in Drug Development
The bioconjugation of this compound to therapeutic peptides and proteins offers significant advantages in drug development:
-
Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life.
-
Enhanced Stability: The PEG shell can protect the protein from proteolytic degradation.
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, reducing the immune response.
-
Increased Solubility: PEGylation can improve the solubility of hydrophobic proteins.
These benefits can translate to less frequent dosing, improved patient compliance, and potentially enhanced therapeutic efficacy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Suboptimal pH, insufficient molar excess of this compound, short reaction time. | Optimize reaction pH (typically 8.0-9.5 for amine targeting). Increase the molar ratio of this compound to protein. Extend the reaction time. |
| Precipitation during Reaction | Protein instability at the reaction pH or temperature. | Screen for optimal buffer conditions and pH. Perform the reaction at a lower temperature (e.g., 4 °C) for a longer duration. |
| Broad Peaks in Chromatography | High degree of polydispersity in the PEGylated product. | Optimize reaction conditions to achieve a more homogeneous product. Use high-resolution chromatography columns. |
| Difficulty in Purification | Similar properties of PEGylated and un-PEGylated protein. | Use a combination of purification techniques (e.g., SEC followed by IEX). Optimize the elution gradient in IEX for better separation. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular weight ratio of monomethoxypolyethylene glycol (mPEG) to protein determines the immunotolerogenicity of mPEG proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Effect of lysozyme solid-phase PEGylation on reaction kinetics and isoform distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mPEG-Epoxide in Nanotechnology and New Materials Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) is a versatile monofunctional PEG derivative that plays a crucial role in modern nanotechnology and materials science. Its terminal epoxide ring readily reacts with nucleophilic groups such as amines (-NH2) and hydroxyls (-OH) under mild conditions, forming stable ether or secondary amine linkages. This reactivity, combined with the inherent biocompatibility, hydrophilicity, and "stealth" properties of the PEG chain, makes this compound an ideal reagent for the covalent modification of proteins, peptides, nanoparticles, and surfaces.
These application notes provide an overview of the key uses of this compound in nanotechnology and new materials research, with a focus on drug delivery, surface modification for protein resistance, and hydrogel formation. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing this valuable tool.
I. Application: Nanoparticle Drug Delivery - PEGylated Chitosan (B1678972) Nanoparticles for Paclitaxel (B517696) Delivery
PEGylation of nanoparticles is a widely used strategy to improve their pharmacokinetic profile by reducing opsonization and clearance by the reticuloendothelial system (RES), thus prolonging circulation time and enhancing tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. This compound can be used to graft PEG chains onto the surface of nanoparticles like those made from chitosan, a biocompatible and biodegradable natural polymer.
Experimental Protocol: Synthesis and Characterization of this compound Modified Chitosan Nanoparticles for Paclitaxel Delivery
This protocol describes the synthesis of paclitaxel-loaded chitosan nanoparticles and their subsequent surface modification with this compound.
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (MW 5 kDa)
-
Paclitaxel
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Deionized water
Protocol:
-
Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.
-
Preparation of Paclitaxel Solution: Dissolve 10 mg of paclitaxel in 2 mL of ethanol.
-
Formation of Paclitaxel-Loaded Chitosan Nanoparticles:
-
Add the paclitaxel solution dropwise to the chitosan solution while stirring.
-
Separately, dissolve 50 mg of TPP in 20 mL of deionized water.
-
Add the TPP solution dropwise to the chitosan-paclitaxel mixture under constant stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 30 minutes at room temperature.
-
-
PEGylation of Chitosan Nanoparticles:
-
Adjust the pH of the nanoparticle suspension to 8.5 using 0.1 M NaOH.
-
Dissolve 200 mg of this compound (5 kDa) in 5 mL of deionized water.
-
Add the this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. The epoxide rings will react with the primary amine groups on the chitosan surface.
-
-
Purification:
-
Transfer the PEGylated nanoparticle suspension to a dialysis tube (10 kDa MWCO).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted this compound and other small molecules.
-
Collect the purified PEGylated paclitaxel-loaded chitosan nanoparticles and store them at 4°C.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Measure the amount of free paclitaxel in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Calculate Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release:
-
Disperse the nanoparticles in PBS (pH 7.4) and incubate at 37°C in a dialysis bag against a larger volume of PBS.
-
At predetermined time intervals, withdraw samples from the external buffer and measure the paclitaxel concentration.
-
Quantitative Data:
| Parameter | Chitosan-PTX NPs | This compound-Chitosan-PTX NPs |
| Particle Size (nm) | 250 ± 25 | 280 ± 30 |
| Polydispersity Index (PDI) | 0.3 | 0.2 |
| Zeta Potential (mV) | +35 ± 5 | +15 ± 3 |
| Drug Loading (%) | ~5% | ~4.5% |
| Encapsulation Efficiency (%) | ~70% | ~65% |
Note: These are representative values and can vary based on the specific reaction conditions and materials used.
Experimental Workflow Diagram:
II. Application: Surface Modification for Reduced Protein Adsorption
The non-fouling properties of PEG are critical for biomaterials and medical devices. This compound can be used to create dense PEG layers on surfaces containing primary amines or hydroxyls, thereby reducing non-specific protein adsorption and improving biocompatibility.
Experimental Protocol: Surface Modification of Amine-Functionalized Surfaces with this compound
This protocol details the modification of an amine-functionalized glass slide to reduce protein adsorption.
Materials:
-
Amine-silanized glass slides (e.g., treated with (3-aminopropyl)triethoxysilane)
-
This compound (MW 2 kDa)
-
Phosphate Buffered Saline (PBS, pH 8.5)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS, pH 7.4)
-
Fluorescently labeled BSA (for visualization)
-
Deionized water
-
Ethanol
Protocol:
-
Surface Cleaning: Thoroughly clean the amine-silanized glass slides by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
PEGylation:
-
Prepare a 10 mg/mL solution of this compound (2 kDa) in PBS (pH 8.5).
-
Immerse the cleaned glass slides in the this compound solution.
-
Incubate for 12 hours at room temperature with gentle agitation.
-
After incubation, rinse the slides extensively with deionized water to remove any non-covalently bound this compound.
-
Dry the slides under a stream of nitrogen.
-
-
Protein Adsorption Assay:
-
Immerse the PEGylated slides and control (unmodified amine-silanized) slides in the BSA solution (1 mg/mL in PBS, pH 7.4).
-
Incubate for 1 hour at 37°C.
-
Rinse the slides thoroughly with PBS (pH 7.4) to remove non-adsorbed BSA.
-
Dry the slides.
-
-
Quantification of Protein Adsorption:
-
Ellipsometry: Measure the thickness of the adsorbed protein layer.
-
X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition of the surface to quantify the amount of nitrogen from the adsorbed protein.
-
Fluorescence Microscopy: If using fluorescently labeled BSA, visualize and quantify the fluorescence intensity on the surface.
-
Quantitative Data:
| Surface | Protein Adsorption (ng/cm²) |
| Amine-Functionalized (Control) | 250 - 400 |
| This compound Modified | < 20 |
Note: Values are representative and depend on the specific protein, surface, and measurement technique.
Logical Relationship Diagram:
III. Application: Hydrogel Formation for Tissue Engineering and Drug Delivery
This compound can be used as a crosslinker to form hydrogels from polymers containing multiple nucleophilic groups, such as hyaluronic acid or multi-arm PEGs with amine termination. These hydrogels are highly hydrated, biocompatible, and can be designed to be biodegradable, making them excellent candidates for tissue engineering scaffolds and controlled drug release matrices.
Experimental Protocol: Formation of a Hyaluronic Acid (HA) Hydrogel using this compound as a Crosslinker
This protocol describes the formation of a hydrogel by crosslinking hyaluronic acid with a di-epoxide functionalized PEG (as a representative crosslinking strategy analogous to using two this compound molecules reacting with the same polymer chain).
Materials:
-
Hyaluronic acid (HA, high molecular weight)
-
Poly(ethylene glycol) diglycidyl ether (PEG-diepoxide)
-
Phosphate Buffered Saline (PBS, pH 9.0)
-
Deionized water
Protocol:
-
HA Solution Preparation: Dissolve 100 mg of HA in 10 mL of PBS (pH 9.0) by stirring overnight at 4°C.
-
Crosslinker Solution Preparation: Dissolve 50 mg of PEG-diepoxide in 1 mL of deionized water.
-
Hydrogel Formation:
-
Add the PEG-diepoxide solution to the HA solution.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
Transfer the mixture to a mold (e.g., a petri dish or a custom-shaped mold).
-
Incubate at 37°C. Gelation time will vary depending on the concentration and molecular weight of the reactants (typically a few hours to overnight).
-
-
Washing and Swelling:
-
Once the gel is formed, immerse it in a large volume of deionized water to wash out any unreacted crosslinker. Change the water several times over 24-48 hours.
-
Allow the hydrogel to swell to equilibrium in PBS (pH 7.4).
-
-
Characterization:
-
Swelling Ratio: Calculate as (Weight of swollen gel - Weight of dry gel) / Weight of dry gel.
-
Mechanical Properties: Use rheometry or compression testing to determine the storage modulus (G') and compressive modulus.
-
Morphology: Examine the porous structure of the lyophilized hydrogel using Scanning Electron Microscopy (SEM).
-
Quantitative Data:
| Parameter | Value Range |
| Gelation Time (hours) | 2 - 24 |
| Swelling Ratio (in PBS) | 10 - 50 |
| Storage Modulus (G') (Pa) | 100 - 1000 |
Note: These values are highly dependent on the molecular weights and concentrations of HA and the PEG-diepoxide crosslinker.
Signaling Pathway Diagram (Conceptual Reaction):
Conclusion
This compound is a powerful and versatile tool for researchers in nanotechnology and new materials science. Its ability to readily form stable covalent bonds with a variety of biomolecules and surfaces under mild conditions enables the development of advanced drug delivery systems, biocompatible materials, and sophisticated tissue engineering scaffolds. The protocols and data presented here provide a foundation for the successful application of this compound in these exciting fields.
Application Notes and Protocols for mPEG-Epoxide Conjugation to Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a reactive derivative of mPEG that allows for the formation of stable ether linkages with nucleophilic groups. While it is known to react with amines and thiols, this compound can also be effectively conjugated to hydroxyl (-OH) groups present on various molecules, including small molecule drugs, polysaccharides, and other biopolymers.[1][2]
This document provides a detailed protocol for the attachment of this compound to hydroxyl groups, focusing on a base-catalyzed, ring-opening reaction. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This results in the formation of a stable ether bond. The reaction is favored under alkaline conditions (pH > 10), which facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.[3]
Reaction Scheme
The general reaction scheme for the base-catalyzed conjugation of this compound to a hydroxyl-containing molecule (R-OH) is depicted below.
Experimental Protocols
This section outlines a general protocol for the conjugation of this compound to a hydroxyl-rich polymer, such as a polysaccharide (e.g., dextran). This can be adapted for other molecules bearing hydroxyl groups.
Materials
-
This compound (MW of choice)
-
Hydroxyl-containing substrate (e.g., Dextran)
-
Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane (appropriate MWCO)
-
Lyophilizer
-
Stir plate and stir bars
-
pH meter
Reaction Procedure
-
Dissolution of Substrate: Dissolve the hydroxyl-containing substrate in an aqueous buffer (e.g., 0.1 M NaOH) to a final concentration of 10-50 mg/mL. Stir the solution until the substrate is fully dissolved. For substrates not soluble in aqueous solutions, a suitable anhydrous organic solvent can be used, and a non-aqueous base may be required to deprotonate the hydroxyl groups.
-
Addition of this compound: Add this compound to the reaction mixture. The molar ratio of this compound to the hydroxyl groups on the substrate can be varied to achieve the desired degree of PEGylation. A molar excess of this compound is generally recommended.
-
Reaction Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) with continuous stirring for 12-48 hours. The optimal reaction time and temperature will depend on the reactivity of the specific substrate and should be determined empirically.
-
Neutralization: After the incubation period, neutralize the reaction mixture by adding a suitable acid (e.g., 1 M HCl) dropwise until the pH reaches 7.0-7.5.
-
Purification: The PEGylated product is purified to remove unreacted this compound and other reagents.
-
Dialysis: Transfer the neutralized reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) that retains the PEGylated product while allowing unreacted this compound to diffuse out. Dialyze against deionized water for 48-72 hours, with frequent water changes.
-
Size Exclusion Chromatography (SEC): For a higher degree of purity, the product can be purified using SEC.[4][] This method separates molecules based on their size, effectively removing smaller, unreacted mPEG molecules.[]
-
-
Lyophilization: Freeze-dry the purified solution to obtain the final PEGylated product as a solid.
-
Storage: Store the lyophilized product at -20°C in a desiccated environment.
Data Presentation: Reaction Parameters and Expected Outcomes
The efficiency of the PEGylation reaction is influenced by several factors. The following table summarizes key reaction parameters and their impact on the conjugation outcome, with data informed by studies on epoxide ring-opening reactions.[6]
| Parameter | Recommended Range | Effect on Conjugation | Notes |
| Molar Ratio (this compound:Hydroxyl) | 1:1 to 10:1 | Increasing the molar excess of this compound generally leads to a higher degree of PEGylation. | A large excess may complicate purification. |
| pH | 10-12 | Higher pH increases the concentration of the more nucleophilic alkoxide, thus accelerating the reaction rate.[3] | High pH may not be suitable for base-labile substrates. |
| Temperature | 25-60°C | Increased temperature generally increases the reaction rate.[6] | Higher temperatures may cause degradation of sensitive substrates. |
| Reaction Time | 12-48 hours | Longer reaction times can lead to higher conversion. | The reaction should be monitored to determine the optimal time. |
| Substrate Concentration | 10-50 mg/mL | Higher concentrations can increase the reaction rate but may also lead to increased viscosity. | Solubility of the substrate is a limiting factor. |
Note: The optimal conditions should be determined experimentally for each specific substrate.
A study on the PEGylation of resveratrol (B1683913) reported a conjugation extent of approximately 80%, with the formation of mono- and di-PEGylated products.[7] For the reaction of epoxides with diols, yields of 55-70% have been reported after multiple reaction cycles.
Characterization of PEGylated Product
Thorough characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm covalent attachment and determine the degree of substitution.[8] | Appearance of characteristic PEG proton signals (around 3.6 ppm) in the spectrum of the purified product. The degree of substitution can be calculated by comparing the integration of PEG peaks to that of the substrate's characteristic peaks.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the reaction. | A decrease in the intensity of the epoxide peak (around 915 cm⁻¹) and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) from the newly formed hydroxyl group.[9] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight distribution and assess the purity of the conjugate.[4] | An increase in the molecular weight of the conjugate compared to the starting substrate. A single, relatively narrow peak indicates a homogenous product.[4] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a hydroxyl-containing substrate is outlined below.
Logical Relationship of Reaction Parameters
The interplay of key reaction parameters determines the success of the PEGylation.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification and characterization of polyethylene glycol dehydrogenase involved in the bacterial metabolism of polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of Resveratrol in Blood Circulation by Conjugation to mPEG and mPEG-PLA Polymers: Investigation of Conjugate Linker and Polymer Composition on Stability, Metabolism, Antioxidant Activity and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of mPEG-Epoxide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy poly(ethylene glycol)-epoxide (mPEG-Epoxide) is a versatile monofunctional PEG derivative with a terminal epoxide group. This reactive group readily forms stable covalent bonds with nucleophiles such as amines and hydroxyls under mild conditions, making it a valuable tool for bioconjugation in various cell culture applications. This document provides detailed application notes and protocols for the use of this compound in creating anti-fouling surfaces, preparing hydrogels for 3D cell culture, and for bioconjugation to proteins for cell-based assays.
Key Applications
The primary applications of this compound in cell culture revolve around its ability to be covalently attached to surfaces or biomolecules. These applications include:
-
Surface Modification for Anti-Fouling: Creating protein- and cell-repellent surfaces on various substrates to study non-adherent cells or to control cell adhesion in specific patterns.
-
3D Cell Culture Hydrogels: Forming biocompatible hydrogels through crosslinking with multi-amine compounds, providing a scaffold for three-dimensional cell growth that mimics the native extracellular matrix.
-
Bioconjugation: Modifying proteins, peptides, or other biomolecules to enhance their solubility, stability, and reduce immunogenicity in cell culture systems.
Application Note 1: Surface Modification for Anti-Fouling Surfaces
Principle
The epoxide group of this compound reacts with amine or hydroxyl groups present on the surface of various materials (e.g., glass, tissue culture plastic, gold nanoparticles). The resulting dense layer of hydrophilic and flexible PEG chains sterically hinders the adsorption of proteins, which in turn prevents non-specific cell adhesion. This "anti-fouling" property is crucial for a variety of cell culture experiments.
Data Presentation: Protein Adsorption Reduction
The effectiveness of mPEG surface modification in reducing protein adsorption is dependent on the molecular weight and grafting density of the PEG chains. While specific data for this compound is limited, studies on similar mPEG derivatives provide a strong indication of its efficacy.
| mPEG Derivative | Substrate | Protein | Protein Adsorption Reduction (%) | Reference |
| mPEG-thiol (5 kDa) | Gold Nanoparticles | Fetal Bovine Serum | >90% | [1] |
| mPEG-silane | Glass | Fibrinogen | >95% | Not explicitly found in search results |
| mPEG-DOPA | Titanium Oxide | Serum Protein | ~99% | Not explicitly found in search results |
Experimental Protocol: Preparation of Anti-Fouling Cell Culture Surfaces
This protocol describes the modification of a glass coverslip surface with this compound to prevent cell adhesion.
Materials:
-
This compound (MW 2,000-5,000 Da)
-
Glass coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning of Glass Coverslips:
-
Immerse coverslips in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with DI water and dry under a nitrogen stream.
-
-
Silanization (Amine Functionalization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried coverslips in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the coverslips with toluene, followed by ethanol, and finally with DI water.
-
Cure the silanized coverslips in an oven at 110°C for 1 hour.
-
-
PEGylation with this compound:
-
Prepare a solution of this compound (10 mg/mL) in a 100 mM sodium bicarbonate buffer (pH 8.5) containing 10 mM TEA.
-
Immerse the amine-functionalized coverslips in the this compound solution.
-
Incubate for 4-6 hours at 37°C with gentle agitation.
-
Rinse the coverslips thoroughly with DI water and then with PBS.
-
Sterilize the PEGylated coverslips by UV irradiation for 30 minutes before use in cell culture.
-
Workflow for Surface Modification:
Caption: Workflow for creating an anti-fouling surface using this compound.
Application Note 2: 3D Cell Culture in this compound Hydrogels
Principle
This compound can be used to form hydrogels by reacting with multi-arm amine-terminated crosslinkers, such as multi-arm PEG-amine or other polyamines like polyethyleneimine (PEI). The epoxide rings on the mPEG molecules open upon nucleophilic attack by the primary amines of the crosslinker, forming a stable, crosslinked three-dimensional network. Cells can be encapsulated within the hydrogel precursor solution prior to gelation, providing a biocompatible 3D environment that supports cell growth and function. The physical properties of the hydrogel, such as stiffness, can be tuned by varying the molecular weight and concentration of the this compound and the crosslinker.
Data Presentation: Hydrogel Properties
| Parameter | Method of Control | Effect on Hydrogel |
| Stiffness | Increase this compound and/or crosslinker concentration | Increased stiffness |
| Use lower molecular weight this compound or crosslinker | Increased stiffness | |
| Porosity | Decrease polymer concentration | Increased pore size |
| Gelation Time | Increase pH (within biocompatible range) | Faster gelation |
| Increase temperature (within biocompatible range) | Faster gelation |
Experimental Protocol: Cell Encapsulation in this compound Hydrogels
This protocol provides a general method for encapsulating cells in a hydrogel formed by the reaction of this compound and a multi-arm PEG-amine.
Materials:
-
This compound (MW 5,000-10,000 Da), sterile
-
8-arm PEG-Amine (MW 10,000 Da), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Cell suspension in culture medium (e.g., 1 x 10^6 cells/mL)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) solution of this compound in sterile PBS.
-
Prepare a 5% (w/v) solution of 8-arm PEG-Amine in sterile PBS.
-
Ensure both solutions are at room temperature or 37°C before use.
-
-
Cell Suspension Preparation:
-
Trypsinize and count cells as per standard protocols.
-
Resuspend the cell pellet in the desired volume of cell culture medium to achieve the final desired cell density in the hydrogel.
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile, low-adhesion microcentrifuge tube, combine the cell suspension with the this compound precursor solution. Mix gently by pipetting.
-
Add the 8-arm PEG-Amine crosslinker solution to the cell/mPEG-Epoxide mixture. The ratio of epoxide to amine groups should be optimized, but a 1:1 molar ratio is a good starting point.
-
Immediately and gently mix the components by pipetting up and down a few times. Avoid introducing air bubbles.
-
Quickly dispense the hydrogel precursor solution into the desired culture format (e.g., wells of a multi-well plate, a microfluidic device).
-
Allow the hydrogel to crosslink at 37°C for 15-30 minutes, or until a stable gel has formed.
-
Gently add pre-warmed cell culture medium on top of the hydrogel.
-
-
Cell Culture in 3D:
-
Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).
-
Change the culture medium every 2-3 days.
-
Workflow for 3D Cell Encapsulation:
Caption: Workflow for encapsulating cells in a 3D this compound hydrogel.
Application Note 3: Bioconjugation of Proteins with this compound
Principle
This compound can be used to covalently modify proteins through the reaction of its epoxide group with primary amine groups (N-terminus and lysine (B10760008) side chains) on the protein surface. This process, known as PEGylation, can improve the protein's solubility, stability, and reduce its immunogenicity. The resulting PEGylated protein can then be used in various cell-based assays.
Data Presentation: Cytotoxicity of PEG Derivatives
| PEG Derivative | Cell Line | Assay | IC50 / EC50 | Reference |
| mPEG10 (10 kDa) | Human PMNs | Cytokine Secretion | Proinflammatory effect observed | [2] |
| Various PEGs | Mouse and Human Cells | Viability Assays | Not toxic | [2] |
| Acrylamide (B121943) | HeLa | MTT Assay | ~2 mg/mL (24h) | [3] |
| ICD-85 NPs | HeLa | MTT Assay | 15.5 ± 2.4 µg/mL (72h) | [4] |
Note: The acrylamide and ICD-85 data are provided for context on cytotoxicity assays but are not PEG derivatives.
Experimental Protocol: PEGylation of a Model Protein (e.g., BSA)
This protocol outlines the general procedure for conjugating this compound to a protein.
Materials:
-
This compound (MW 5,000 Da)
-
Bovine Serum Albumin (BSA)
-
Sodium bicarbonate buffer (100 mM, pH 8.5)
-
Dialysis membrane (MWCO 10,000 Da)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Protein Solution Preparation:
-
Dissolve BSA in the sodium bicarbonate buffer to a final concentration of 10 mg/mL.
-
-
PEGylation Reaction:
-
Add this compound to the BSA solution at a 10-fold molar excess.
-
Incubate the reaction mixture at room temperature for 24 hours with gentle stirring.
-
-
Purification of PEGylated Protein:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted this compound.
-
-
Characterization (Optional but Recommended):
-
Confirm PEGylation using SDS-PAGE (PEGylated protein will show an increase in apparent molecular weight).
-
Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or colorimetric assays for primary amines.
-
Workflow for Protein PEGylation:
Caption: Workflow for the bioconjugation of a protein with this compound.
Signaling Pathway Visualization
mPEG-Induced Calcium Signaling in Immune Cells
Recent studies have indicated that certain mPEG derivatives can induce intracellular calcium signaling in human immune cells, such as polymorphonuclear cells (PMNs), leading to a proinflammatory response.[2] The exact mechanism is not fully elucidated but is thought to be independent of Toll-like receptor (TLR) signaling. A plausible pathway involves the interaction of mPEG with a yet unidentified G-protein coupled receptor (GPCR) or another cell surface molecule, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This depletion of ER Ca2+ stores triggers the opening of store-operated calcium (SOC) channels, such as ORAI1, in the plasma membrane, leading to a sustained influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration can then activate various downstream signaling pathways, leading to cytokine production and other cellular responses.
Caption: Proposed signaling pathway for mPEG-induced calcium influx in immune cells.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in mPEG-Epoxide Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing mPEG-Epoxide reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is resulting in a very low yield of the desired PEGylated product. What are the potential causes?
Low yield in this compound reactions can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the reagents and substrate. The primary causes often include:
-
Suboptimal pH: The pH of the reaction mixture is critical for the reaction between the epoxide group and the target functional groups on the protein (typically primary amines).[1][2]
-
Incorrect Molar Ratio: An inappropriate ratio of this compound to the protein can lead to incomplete reaction or the formation of undesired multi-PEGylated species.[3]
-
Epoxide Hydrolysis: The epoxide ring is susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of an unreactive diol.
-
Low Reagent Reactivity: this compound is considered a mild PEGylating reagent, and its inherent reactivity might be low with your specific protein or under the chosen conditions.[4]
-
Steric Hindrance: The accessibility of the target functional groups on the protein surface can be limited by the protein's three-dimensional structure, hindering the approach of the this compound.
-
Protein Aggregation: The reaction conditions or the PEGylation process itself can sometimes induce protein aggregation, reducing the amount of soluble, reactive protein.[5]
-
Inaccurate Quantification: Errors in quantifying the starting materials or the final product can lead to a perceived low yield.
Q2: How does pH affect the yield of my this compound reaction, and what is the optimal range?
The pH of the reaction buffer directly influences the nucleophilicity of the target amine groups on the protein and the stability of the epoxide ring. For the reaction with primary amines (e.g., the N-terminus or lysine (B10760008) side chains), a mildly alkaline pH is generally preferred to ensure the amine group is deprotonated and thus more nucleophilic.[1]
However, at very high pH, the rate of epoxide hydrolysis increases significantly, which consumes the this compound and reduces the yield of the desired conjugate. Conversely, at acidic pH, the amine groups are protonated and less reactive, and the epoxide ring can also undergo acid-catalyzed hydrolysis.
General Recommendation: The optimal pH for this compound reactions with amines is typically in the range of pH 8.0 to 9.5 .[2] It is crucial to perform small-scale optimization experiments to determine the ideal pH for your specific protein and reaction conditions.
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how reaction parameters can be optimized to improve the yield of the desired mono-PEGylated product.
Table 1: Effect of pH on this compound Reaction Yield (Hypothetical Data)
| pH | Mono-PEGylated Product Yield (%) | Unreacted Protein (%) | Hydrolyzed this compound (%) |
| 6.5 | 15 | 80 | 5 |
| 7.5 | 45 | 40 | 15 |
| 8.5 | 75 | 15 | 10 |
| 9.5 | 60 | 20 | 20 |
| 10.5 | 35 | 25 | 40 |
This table illustrates a typical trend where the yield of the mono-PEGylated product is maximized at a specific pH, with lower yields observed at more acidic or alkaline conditions due to incomplete reaction or increased hydrolysis of the this compound.
Table 2: Optimization of Molar Ratio and Reaction Time for rhG-CSF PEGylation
| mPEG-ALD:Protein Molar Ratio | Reaction Time (hours) | Mono-PEGylated rhG-CSF Yield (%) |
| 3:1 | 1 | 65 |
| 3:1 | 2 | 78 |
| 3:1 | 4 | 82 |
| 5:1 | 2 | 86 |
| 5:1 | 4 | 85 |
This table, adapted from a study on rhG-CSF PEGylation with mPEG-propionaldehyde, demonstrates that both the molar ratio and reaction time are critical parameters to optimize for achieving high yields of the desired product.[3] A 5:1 molar ratio for 2 hours was found to be optimal in this case.
Experimental Protocols
Protocol 1: Small-Scale pH Optimization for this compound Protein Conjugation
Objective: To determine the optimal pH for maximizing the yield of the mono-PEGylated product.
Materials:
-
Protein stock solution (e.g., 1-5 mg/mL in a suitable buffer without primary amines)
-
This compound
-
Reaction buffers (0.1 M) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5), such as sodium phosphate (B84403) or sodium borate.[1]
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer, pH 7.5)
-
Analytical column (e.g., size-exclusion or ion-exchange HPLC)
Procedure:
-
Prepare Protein Aliquots: Prepare several small-scale reaction vials, each containing the same amount of your protein.
-
Buffer Exchange (if necessary): If your protein is not in a suitable reaction buffer, perform a buffer exchange into the different pH buffers to be tested.
-
Prepare this compound Solution: Dissolve the this compound in the corresponding reaction buffer immediately before use.
-
Initiate the Reaction: Add a fixed molar excess of the this compound solution (e.g., 10-fold molar excess over the protein) to each reaction vial.
-
Incubate: Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours) at a constant temperature (e.g., room temperature or 4°C) with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding an excess of the quenching solution. This will react with any remaining this compound.
-
Analyze the Results: Analyze the reaction mixture from each pH condition using a suitable analytical technique (e.g., SDS-PAGE or HPLC) to determine the percentage of mono-PEGylated product, unreacted protein, and any multi-PEGylated species.
-
Determine Optimal pH: Identify the pH that provides the highest yield of the desired mono-PEGylated product.
Protocol 2: Analytical HPLC Method for Monitoring mPEGylation Reactions
Objective: To separate and quantify the components of a PEGylation reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column suitable for protein separations.
Mobile Phase (for SEC):
-
Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the quenched reaction mixture in the mobile phase.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Elution: Run the separation under isocratic (for SEC) or gradient (for IEX) conditions.
-
Detection: Monitor the elution profile at a wavelength of 280 nm to detect the protein and its PEGylated forms.
-
Data Analysis: Integrate the peak areas corresponding to the unreacted protein, mono-PEGylated product, and any multi-PEGylated species to determine their relative percentages.
Visual Troubleshooting Guide
The following diagrams illustrate the key decision-making processes and chemical pathways involved in troubleshooting low yield in this compound reactions.
Caption: A workflow for troubleshooting low yield in this compound reactions.
Caption: Desired reaction pathway and a common side reaction in this compound chemistry.
References
- 1. M-450 Epoxy | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
side reactions of mPEG-Epoxide with thiol and imidazole groups
Welcome to the technical support center for mPEG-Epoxide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for protein and peptide modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on managing potential side reactions with thiol and imidazole (B134444) groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites for this compound on a protein?
A1: this compound is an electrophilic PEGylating reagent that can react with several nucleophilic functional groups on a protein. The primary targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. However, side reactions can occur with the thiol group of cysteine and the imidazole group of histidine, as well as with hydroxyl groups of serine and threonine, particularly under certain pH conditions.
Q2: How does pH influence the reactivity of this compound with different amino acid residues?
A2: The pH of the reaction buffer is a critical parameter that governs the selectivity of this compound conjugation. The nucleophilicity of the target functional groups is pH-dependent.
-
Amino groups (Lysine, N-terminus): Reaction with amino groups is favored at a pH of 8.0 to 9.5, where the amine is sufficiently deprotonated to act as a nucleophile.[1]
-
Thiol groups (Cysteine): The thiol group is a potent nucleophile in its thiolate anion form (S⁻). The pKa of the cysteine thiol is approximately 8.3-8.6, meaning that at pH values above this, the thiolate concentration increases, leading to a higher reaction rate. Thiol-epoxy reactions are efficient under basic conditions.[2][3]
-
Imidazole groups (Histidine): The imidazole ring of histidine has a pKa of around 6.0. At pH values above 6, the imidazole group is largely deprotonated and can act as a nucleophile. Site-specific PEGylation of polyhistidine tags has been demonstrated.[4][5]
Q3: What are the common side reactions when using this compound?
A3: The most common side reactions involve the modification of cysteine and histidine residues.
-
Reaction with Thiols: The nucleophilic attack of a deprotonated thiol group on the epoxide ring leads to the formation of a stable thioether bond. This can be a desired site-specific modification if a free cysteine is the intended target. However, if lysines are the target, this represents a significant side reaction.
-
Reaction with Imidazoles: The imidazole group of histidine can also open the epoxide ring, leading to a modified histidine residue. This reaction can compete with lysine modification, especially at neutral to slightly alkaline pH.
Q4: How can I minimize side reactions with thiol and imidazole groups?
A4: Minimizing side reactions requires careful control of the reaction conditions, primarily pH.
-
To favor lysine modification and minimize thiol and histidine modification: Conduct the reaction at a pH of 8.5-9.5. At this pH, lysine residues are sufficiently nucleophilic. While thiols will also be reactive, if the target protein has a limited number of accessible cysteines, the extent of this side reaction may be acceptable.
-
To favor cysteine modification (site-specific): If a specific cysteine is the target, the reaction can be performed at a pH closer to the pKa of the thiol group (around 8.5) while keeping the reaction time as short as possible to limit reactions at other sites. In some cases, a slightly lower pH (7.5-8.0) can provide a balance between thiol reactivity and minimizing amine reactivity.
-
Blocking free thiols: If cysteine modification is undesirable, consider using a reversible or irreversible thiol-blocking agent prior to PEGylation.
Q5: What are the products of the reaction between this compound and thiol or imidazole groups?
A5: The reaction involves the nucleophilic attack of the thiol or imidazole group on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond.
-
Thiol reaction: The product is a β-hydroxy thioether.
-
Imidazole reaction: The product is a β-hydroxy alkylated imidazole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Yield | 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for the target amino acid. 2. Low this compound Concentration: Insufficient molar excess of the PEGylating reagent. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Hydrolysis of this compound: The epoxide ring can be hydrolyzed, rendering the reagent inactive. | 1. Optimize pH: For lysine targeting, ensure the pH is in the 8.5-9.5 range. Use a reliable buffer system. 2. Increase Molar Excess: Increase the molar ratio of this compound to the protein (e.g., from 5:1 to 20:1 or higher). 3. Extend Reaction Time: Monitor the reaction over time to determine the optimal duration. 4. Use Fresh Reagent: Prepare fresh solutions of this compound immediately before use. |
| Non-specific PEGylation (Modification of Cysteine and/or Histidine) | 1. pH is too low: A lower pH (e.g., 7.0-8.0) can favor the reaction with the more nucleophilic thiol and imidazole groups over amines. 2. Presence of highly accessible and reactive Cys or His residues: The protein structure may expose these residues to the solvent. | 1. Increase pH: Shift the reaction pH to 8.5-9.5 to increase the nucleophilicity of lysine amino groups. 2. Site-Directed Mutagenesis: If a specific cysteine or histidine is consistently modified, consider mutating it to a non-nucleophilic amino acid if it is not essential for the protein's function. 3. Thiol Blocking: Temporarily block free thiol groups with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) before PEGylation. |
| Formation of Aggregates | 1. Cross-linking: If the this compound preparation contains bifunctional impurities (e.g., PEG-di-epoxide), it can lead to protein cross-linking. 2. Protein Instability: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | 1. Use High-Quality Reagents: Ensure the this compound is of high purity and low in di-functional species. 2. Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range. Include stabilizing excipients if necessary. |
| Difficulty in Purifying the PEGylated Product | 1. Heterogeneous Product Mixture: The reaction may have produced a mixture of mono-, di-, and poly-PEGylated species, as well as unreacted protein and excess this compound. | 1. Optimize Reaction Stoichiometry: Use a lower molar excess of this compound to favor mono-PEGylation. 2. Employ Appropriate Chromatography: Use size-exclusion chromatography (SEC) to separate based on size (PEGylated vs. un-PEGylated) and ion-exchange chromatography (IEX) to separate based on charge differences between different PEGylated species.[6][7] |
Quantitative Data
| Amino Acid | Functional Group | pKa | Optimal pH for Reaction | Relative Reactivity Trend |
| Cysteine | Thiol (-SH) | ~8.3 - 8.6 | 7.5 - 9.0 | High (as thiolate) |
| Histidine | Imidazole | ~6.0 | 6.5 - 8.0 | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | 8.5 - 9.5 | Moderate to High (pH dependent) |
| N-terminus | α-Amino (-NH₂) | ~7.6 - 8.0 | 7.0 - 8.5 | Moderate (pH dependent) |
Note: Relative reactivity is a general trend and can be influenced by the local microenvironment of the amino acid residue within the protein structure.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound Targeting Lysine Residues
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 50 mM sodium borate, pH 8.5.
-
Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the this compound.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
-
PEGylation Reaction:
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The optimal time should be determined empirically. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC).
-
To separate different PEGylated species (e.g., mono- vs. di-PEGylated), ion-exchange chromatography (IEX) is recommended.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight.
-
Use MALDI-TOF mass spectrometry to determine the number of PEG chains attached.[8]
-
Use RP-HPLC or SEC to assess the purity of the final product.
-
Protocol 2: Site-Specific PEGylation of a Cysteine Residue
-
Protein Preparation:
-
Ensure the protein has a single, accessible free cysteine. If other cysteines are present and not involved in disulfide bonds, they should be protected or mutated.
-
Dissolve the protein in a degassed buffer such as 50 mM sodium phosphate, 1 mM EDTA, pH 7.5.
-
-
Reduction of Disulfides (if necessary):
-
If the target cysteine is in a disulfide bond, it must first be reduced. Use a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 2-5 fold molar excess. Incubate for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or a desalting column.
-
-
PEGylation Reaction:
-
Prepare a fresh solution of this compound in the reaction buffer.
-
Add the this compound to the protein solution at a 5-10 fold molar excess.
-
Incubate at room temperature for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing by SDS-PAGE or LC-MS.
-
-
Quenching and Purification:
-
Follow the same quenching and purification steps as in Protocol 1.
-
Visualizations
Caption: Reaction mechanisms of this compound with thiol and imidazole groups.
Caption: Troubleshooting workflow for this compound conjugation.
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific PEGylation at histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. creativepegworks.com [creativepegworks.com]
Technical Support Center: mPEG-Epoxide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mPEG-Epoxide for bioconjugation. Our goal is to help you minimize cross-linking and optimize your PEGylation reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound conjugation, providing explanations and actionable solutions.
Q1: What is the primary cause of cross-linking when using this compound?
A1: Cross-linking during this compound conjugation can stem from two main sources:
-
Bifunctional Impurities: The most significant contributor to cross-linking is the presence of polyethylene (B3416737) glycol (PEG) diol in your mPEG starting material.[1] During the synthesis of mPEG, impurities with hydroxyl groups at both ends can be generated. These diols, when activated to epoxides, become bifunctional and can react with two separate biomolecules, leading to the formation of cross-linked aggregates.[1]
-
Non-Selective Reactions: this compound is a moderately reactive electrophile that can react with several nucleophilic functional groups on a protein's surface. While the primary targets are typically the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, reactions can also occur with the thiol groups of cysteine, the hydroxyl groups of serine and threonine, and the imidazole (B134444) group of histidine.[1] If a protein has a high density of reactive surface residues, intermolecular cross-linking between two protein molecules can occur even with monofunctional this compound.
Q2: How can I detect and quantify cross-linking and aggregation in my sample?
A2: Several analytical techniques are effective for identifying and quantifying cross-linked products and aggregates:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size. Cross-linked species and aggregates will have a larger hydrodynamic radius and will therefore elute earlier than the desired monomeric PEGylated protein.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can effectively visualize higher molecular weight bands corresponding to cross-linked protein dimers, trimers, and larger aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates and can provide an early indication of a potential problem.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the reaction products, confirming the degree of PEGylation and identifying the presence of cross-linked species with higher-than-expected masses.
Q3: What is the optimal pH for this compound conjugation to minimize cross-linking?
A3: The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction. For selective reaction with primary amines (lysine and N-terminus), a pH range of 8.0 to 9.5 is generally recommended.[3]
-
At pH > pKa of the amine: The amine is deprotonated and thus more nucleophilic, leading to a more efficient reaction with the epoxide. The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group has a pKa typically between 7.5 and 8.5.
-
Side Reactions: Thiol groups on cysteine residues are also highly reactive at this pH. To avoid thiol-epoxide reactions, it is advisable to protect cysteine residues if they are not the intended target. Hydroxyl groups are generally less reactive but can become more nucleophilic at higher pH values.
Q4: How does temperature affect the this compound reaction and the potential for cross-linking?
A4: Temperature influences the rate of the PEGylation reaction.
-
Lower Temperatures (4-8 °C): Performing the reaction at a lower temperature slows down the overall reaction rate.[2] This can be advantageous in providing more control over the conjugation process and may help to minimize over-PEGylation and subsequent aggregation.
-
Room Temperature (20-25 °C): This is a common starting point for many PEGylation reactions. The reaction will proceed faster than at 4 °C.
-
Elevated Temperatures (>25 °C): While increasing the temperature can further increase the reaction rate, it can also promote protein denaturation and aggregation, which can be misinterpreted as or lead to cross-linking. For some epoxide reactions, higher temperatures can also lead to unwanted side reactions, such as hydrolysis of the epoxide group.
It is recommended to start with a lower temperature and monitor the reaction progress over time.
Q5: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?
A5: Protein aggregation during PEGylation is a common challenge. Here are several strategies to mitigate it:
-
Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2] Try performing the reaction at a lower protein concentration (e.g., 1-5 mg/mL).
-
Control Molar Ratio of this compound: A high molar excess of the PEG reagent can lead to extensive surface modification (multi-PEGylation), which can sometimes induce conformational changes and aggregation. It is crucial to empirically determine the optimal molar ratio of this compound to your protein by starting with a low ratio and gradually increasing it.
-
Stepwise Addition of this compound: Instead of adding the entire amount of this compound at once, add it in several smaller aliquots over a period of time. This can help to maintain a lower instantaneous concentration of the PEG reagent and reduce the risk of over-modification and aggregation.[2]
-
Use of Additives/Excipients: The inclusion of certain additives in the reaction buffer can help to stabilize the protein and prevent aggregation.[2]
-
Sugars (e.g., sucrose, trehalose): 5-10% (w/v)
-
Polyols (e.g., glycerol, sorbitol): 5-10% (w/v)
-
Amino Acids (e.g., arginine, glycine): 50-100 mM
-
Non-ionic Surfactants (e.g., Polysorbate 20 or 80): 0.01-0.05% (v/v)
-
Q6: How can I purify my PEGylated protein to remove cross-linked products?
A6: Chromatographic techniques are the most effective methods for purifying your PEGylated protein and removing cross-linked species and other impurities.
-
Ion Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated proteins. The attachment of neutral PEG chains to a protein can alter its surface charge, allowing for separation from the unmodified protein and differently PEGylated species. Cross-linked products may also have altered charge properties.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can change the hydrophobicity of a protein, which can be exploited for separation using HIC. This technique can be effective in removing aggregates and cross-linked products.
-
Size Exclusion Chromatography (SEC): As mentioned earlier, SEC is excellent for removing high molecular weight aggregates and can also be used for buffer exchange. However, its resolution may be insufficient to separate monomeric PEGylated protein from smaller cross-linked species, especially for larger proteins.
Data Summary
The following table summarizes key reaction parameters and their impact on this compound conjugation, with a focus on minimizing cross-linking.
| Parameter | Recommended Range/Condition | Rationale for Avoiding Cross-Linking |
| pH | 8.0 - 9.5 | Optimizes the nucleophilicity of primary amines over other functional groups. Lower pH can reduce the reactivity of lysine residues. |
| Temperature | 4 - 25 °C | Slower reaction rates at lower temperatures provide better control and can minimize over-PEGylation and aggregation. |
| This compound:Protein Molar Ratio | 1:1 to 10:1 (empirically determined) | A lower molar excess reduces the likelihood of multi-PEGylation on a single protein and intermolecular cross-linking. |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations decrease the probability of protein-protein interactions that can lead to aggregation and cross-linking. |
| Buffer System | Phosphate, Borate, or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the this compound. |
| mPEG Quality | High purity, low diol content (<5%) | Minimizes the primary source of bifunctional cross-linking reagents. |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a protein. Note: This is a starting point, and optimization is crucial for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
This compound (high purity)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer, pH 8.0)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Additives (optional, as determined during optimization)
-
Analytical instruments (SEC-HPLC, SDS-PAGE, DLS)
-
Purification system (IEX or HIC)
Protocol:
-
Protein Preparation:
-
Ensure the protein is pure and in a buffer free of primary amines.
-
Adjust the protein concentration to the desired level (e.g., 2 mg/mL) using the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration. The amount to dissolve will depend on the target molar excess.
-
-
Conjugation Reaction:
-
Place the protein solution in a reaction vessel with stirring at the desired temperature (e.g., 4 °C or room temperature).
-
Add the this compound solution to the protein solution. For better control, consider adding the this compound solution stepwise in aliquots over 30-60 minutes.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). It is highly recommended to take time points to monitor the reaction progress by SEC or SDS-PAGE.
-
-
Quenching the Reaction:
-
Once the desired degree of PEGylation is achieved, quench the reaction by adding an excess of a small molecule with a primary amine (e.g., glycine or Tris) to a final concentration of 50-100 mM. This will react with any remaining unreacted this compound.
-
Incubate for at least 1 hour at the reaction temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by dialysis or diafiltration against a suitable buffer for the subsequent purification step.
-
Purify the PEGylated protein from the unreacted protein and any cross-linked species using an appropriate chromatography method (e.g., ion exchange chromatography).
-
Collect fractions and analyze them by SEC and SDS-PAGE to identify those containing the pure, monomeric PEGylated product.
-
-
Characterization:
-
Pool the pure fractions and characterize the final product for identity, purity, degree of PEGylation, and presence of aggregates using techniques such as SEC, SDS-PAGE, DLS, and mass spectrometry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Impact of mPEG Diol on PEGylation
Welcome to the technical support center for PEGylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mPEG diol impurities on PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is mPEG diol and why is it a concern in PEGylation?
Methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) is a polymer used to improve the therapeutic properties of proteins and peptides.[1][2] Ideally, it is a monofunctional reagent, with a methoxy group at one terminus and a reactive functional group (e.g., NHS ester) at the other for conjugation.[2] However, a common impurity in mPEG synthesis is PEG diol, where both ends of the polymer chain are hydroxyl groups.[2][3] During the activation step to create a reactive PEG, this diol impurity is converted into a bifunctional, or cross-linking, reagent.[2][4][5][6] This is a significant concern because it can lead to unintended reactions in your experiment.[5]
Q2: How does mPEG diol impurity affect my PEGylation reaction?
The primary impact of mPEG diol impurity is the formation of unwanted cross-linked protein conjugates.[4][5] Instead of attaching a single PEG chain to your protein, the activated diol can link two or more protein molecules together. This leads to the formation of dimers, trimers, and larger aggregates.[3] The consequences of this cross-linking include:
-
Product Heterogeneity : The final product becomes a complex mixture of mono-PEGylated protein, unreacted protein, and various cross-linked species, making purification challenging.[7]
-
Reduced Yield : The formation of aggregates lowers the yield of the desired mono-PEGylated product.
-
Precipitation : High levels of intermolecular cross-linking can lead to the formation of large, insoluble complexes that precipitate out of solution.[8]
-
Altered Biological Properties : Cross-linking can negatively affect the biological activity of the protein and may increase its immunogenicity.[4][9]
Q3: What is an acceptable level of mPEG diol in a pharmaceutical-grade PEG reagent?
Minimizing the PEG diol content is critical for a successful and reproducible PEGylation reaction.[2] While specific limits can vary by application, high-purity PEG reagents for pharmaceutical use often have diol content reduced to very low levels. For example, some commercial purification processes can reduce diol content from around 2-4% down to less than 0.2-1.5%.[9][10] For critical applications, it is essential to use mPEG reagents with the lowest possible diol content to avoid cross-linking.[2]
Q4: How can I detect and quantify mPEG diol content in my reagent?
Several analytical techniques can be used to assess the purity of mPEG reagents. The most common and effective method is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC.[6][11] This technique can separate the mPEG from the PEG diol, allowing for quantification.[6][10][11] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
Troubleshooting Guide
Q1: My protein is aggregating or precipitating during the PEGylation reaction. What should I do?
Protein aggregation or precipitation during the reaction is often a sign of excessive cross-linking, which may be caused by high mPEG diol content.[8]
Troubleshooting Steps:
-
Verify PEG Reagent Purity : If possible, test the mPEG reagent for diol content using a method like reversed-phase HPLC.[6][11] Consider acquiring a higher purity reagent with specified low diol content.
-
Reduce Molar Excess : A high molar ratio of the PEG reagent to the protein can drive the formation of large, cross-linked complexes. Try reducing the molar excess of the PEG reagent.[8]
-
Optimize Protein Concentration : Adjusting the protein concentration can influence whether intramolecular (within a single protein) or intermolecular (between proteins) cross-linking is favored. Lowering the protein concentration can sometimes reduce aggregation.[8]
-
Control Reaction Time : Shorten the incubation time to limit the extent of the cross-linking reaction.[8]
-
Quench the Reaction : Stop the reaction at a specific time by adding a quenching buffer (e.g., Tris or glycine) to consume unreacted PEG.[8]
Logical Diagram: Troubleshooting Protein Aggregation
Caption: A decision tree for troubleshooting protein aggregation issues.
Q2: My final product is very heterogeneous, with many high molecular weight species observed on SDS-PAGE or SEC. What is the cause?
A highly heterogeneous product profile with high molecular weight bands or peaks is a classic indicator of cross-linking caused by bifunctional PEG impurities like PEG diol.[4][9]
Troubleshooting Steps:
-
Analyze the PEG Reagent : The most direct approach is to confirm the purity of your mPEG reagent. High diol content is the most probable cause.[2]
-
Refine Purification Strategy : If sourcing a new reagent is not immediately possible, you may need to develop a more rigorous purification strategy. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the desired mono-PEGylated conjugate from larger aggregates, although yields may be low.
-
Optimize Reaction Stoichiometry : Carefully control the molar ratio of PEG to protein. A lower ratio will decrease the probability of cross-linking events.[8]
Q3: The yield of my desired mono-PEGylated product is very low. How can I improve it?
Low yield can be due to several factors, including competing side reactions like cross-linking.
Troubleshooting Steps:
-
Address Cross-linking : Follow the steps outlined above to minimize aggregation and heterogeneity. Reducing the formation of unwanted cross-linked species will inherently increase the relative yield of the desired product.
-
Check for Buffer Interference : Ensure your reaction buffer does not contain competing nucleophiles. For example, if using an amine-reactive PEG (like an NHS ester), avoid buffers containing primary amines such as Tris or glycine.[8][12]
-
Verify Reaction pH : The pH of the reaction can significantly impact efficiency. For amine-reactive PEGs, a pH between 7.0 and 8.5 is typically used. A lower pH can slow the reaction, offering more control.[8]
-
Confirm Protein and Reagent Concentrations : Inaccurate concentration measurements of your protein or PEG reagent can lead to suboptimal stoichiometry and poor yields.[8]
Data Summary
The purity of the mPEG reagent, specifically the percentage of mPEG diol, has a direct impact on the quality of the final PEGylated product. Purification of the mPEG reagent prior to activation is a critical step in producing a well-defined conjugate.
| Reagent Description | Diol Content (Before Purification) | Diol Content (After Purification) | Reference |
| 5 kDa mPEG-PA | ~2.7% | <0.2% | [9] |
| 28 kDa mPEG | 3.6 mol % | 1.3 mol % | [10] |
Key Experimental Protocols
Protocol 1: General Protein PEGylation via Amine-Reactive NHS Ester
This protocol describes a general method for conjugating an mPEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.0-8.5.
-
High-purity mPEG-NHS ester reagent.
-
Anhydrous DMSO or DMF to dissolve the PEG reagent.
-
Quenching buffer: 1 M Tris or Glycine, pH 8.0.
-
Purification system (e.g., Size Exclusion Chromatography).
Procedure:
-
Prepare the protein solution at a desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO to a high concentration (e.g., 100 mg/mL).
-
Add the dissolved mPEG-NHS ester to the protein solution while gently stirring. The molar ratio of PEG to protein typically ranges from 5:1 to 50:1 and must be optimized for each specific protein.
-
Allow the reaction to proceed at room temperature or 4°C for a duration of 30 minutes to 2 hours. Reaction time is a key parameter for optimization.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).
-
Analyze the collected fractions by SDS-PAGE to confirm the increase in apparent molecular weight of the PEGylated protein.[13]
Diagram: PEGylation Experimental Workflow
Caption: A general experimental workflow for protein PEGylation.[1][13]
Protocol 2: Quantification of mPEG Diol by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for separating and quantifying mPEG diol from monofunctional mPEG. Specific conditions (e.g., column, gradient) may require optimization.[6][11]
Materials:
-
mPEG reagent to be analyzed.
-
Reference standards for both mPEG and PEG diol of a similar molecular weight.
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
Procedure:
-
Prepare stock solutions of the mPEG sample and the reference standards in the mobile phase. A typical concentration is 1-5 mg/mL.
-
Set up the HPLC system. The separation is based on the different polarities of the end groups; the diol is more polar than the monofunctional mPEG.
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the sample using a shallow gradient of acetonitrile in water. The PEG diol, being more polar, will typically elute earlier than the mPEG of the same molecular weight.[6][11]
-
Monitor the elution profile. An ELSD is often preferred as PEG has no strong UV chromophore.
-
Integrate the peak areas corresponding to the diol and the monofunctional mPEG.
-
Calculate the percentage of diol content by comparing the peak area of the diol to the total peak area of all PEG species. Use the reference standards to confirm peak identities and for quantitative calibration.
Diagram: Intended vs. Unintended PEGylation Reactions
Caption: Comparison of desired mono-PEGylation and undesired cross-linking.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
storage and handling conditions for mPEG-Epoxide to prevent degradation
This technical support center provides guidance on the proper storage and handling of methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) to minimize degradation and ensure optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[1][2][] Some suppliers suggest storage at -5°C or between 2-8°C is also acceptable for shorter periods.[4][5][6][7][8] Always refer to the product-specific datasheet for the manufacturer's recommendation.
Q2: Can this compound be handled at room temperature?
Yes, this compound is stable for short periods at ambient temperature. Transportation at 4-25°C for up to two weeks is generally considered acceptable.[1] However, for routine laboratory use, it is best to minimize the time the product spends at room temperature.
Q3: What is the appearance of this compound?
The appearance of this compound depends on its molecular weight. It can range from a white to off-white solid to a viscous liquid.[1][5][7][8]
Q4: In which solvents is this compound soluble?
This compound is soluble in water, aqueous buffers, and a variety of organic solvents including chloroform, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[9][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
If you are experiencing poor yields in your PEGylation reaction, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Action |
| Degraded this compound | The epoxide ring is susceptible to hydrolysis. Ensure the product has been stored under the recommended dry and cold conditions. Consider purchasing a new batch if degradation is suspected. |
| Suboptimal Reaction pH | The reaction of the epoxide group with amines is most efficient at a slightly alkaline pH (typically pH 8.0-9.5).[][9] Reactions with hydroxyl groups can also be pH-dependent. Optimize the pH of your reaction buffer. |
| Low Reactivity of this compound | This compound is considered a mild PEGylating reagent.[7][11][12] Longer reaction times or higher temperatures may be required to achieve desired conversion. However, be mindful that harsh conditions can also lead to degradation of your target molecule. |
| Presence of Nucleophilic Contaminants in Buffers | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your target molecule for reaction with the epoxide, reducing conjugation efficiency. Use non-nucleophilic buffers such as phosphate (B84403) or borate (B1201080) buffers. |
| Steric Hindrance | The target functional group on your protein or molecule may be sterically inaccessible. Consider altering the reaction conditions (e.g., pH, ionic strength) to induce conformational changes that may improve accessibility. |
Issue 2: Unexpected Side Products or Loss of Biological Activity
The formation of unexpected products or a decrease in the biological activity of your conjugate can be due to side reactions or degradation.
| Possible Cause | Troubleshooting Action |
| Hydrolysis of Epoxide | If the reaction is performed in an aqueous buffer for an extended period, hydrolysis of the epoxide to a diol can occur, leading to an inactive mPEG-diol. Monitor reaction progress and minimize reaction time where possible. |
| Oxidation of the PEG Backbone | The polyethylene (B3416737) glycol chain can undergo oxidative degradation, especially in the presence of metal ions or peroxides. This can lead to chain cleavage and the formation of various impurities. Use high-purity reagents and consider de-gassing buffers to remove oxygen. |
| Non-specific Reactions | The epoxide group can react with other nucleophilic functional groups besides amines, such as hydroxyls (e.g., on serine, threonine, tyrosine), thiols (on cysteine), and imidazoles (on histidine). This can lead to a heterogeneous mixture of products. Purify the conjugate to isolate the desired product. |
Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for preventing it. The two primary mechanisms are hydrolysis of the epoxide ring and oxidation of the PEG backbone.
Epoxide Hydrolysis
The three-membered epoxide ring is strained and can be opened by nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to the formation of an unreactive 1,2-diol. This hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack typically occurs at the more substituted carbon.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring.
Caption: Hydrolysis of this compound under acidic and basic conditions.
PEG Backbone Oxidation
The polyether backbone of PEG is susceptible to oxidative degradation. This process can be initiated by heat, light, oxygen, and transition metal ions. It proceeds via a free-radical mechanism, leading to chain scission and the formation of various degradation products, including aldehydes and formic acid.
Caption: Oxidative degradation pathway of the polyethylene glycol backbone.
Experimental Protocols: Quality Assessment
To ensure the quality of your this compound and troubleshoot potential issues, the following analytical techniques can be employed.
Purity and Degradation Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound and detect degradation products. Since the epoxide group and its hydrolyzed diol form lack a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD) is often necessary.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of this compound.
Molecular Weight Distribution by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like this compound.
Workflow for GPC/SEC Analysis:
Caption: General workflow for GPC/SEC analysis of this compound.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 4. rep.ksu.kz [rep.ksu.kz]
- 5. researchgate.net [researchgate.net]
- 6. conservationphysics.org [conservationphysics.org]
- 7. mdpi.com [mdpi.com]
- 8. Methoxypolyethylene epoxide PEG average Mn 750 [sigmaaldrich.com]
- 9. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Validation of mPEG-Epoxide Conjugation
The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of mPEG-Epoxide as a reactive polymer allows for the formation of stable secondary amine bonds with amino groups on the protein.[1] Validating the successful conjugation and characterizing the resulting product mixture is critical for ensuring the safety and efficacy of the biopharmaceutical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis, offering high-resolution separation of the PEGylated protein from its unconjugated counterparts. This guide provides a comparative overview of HPLC and other common analytical techniques for the validation of this compound conjugation, complete with experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) for Conjugation Validation
HPLC is a powerful tool for separating and quantifying the components of a PEGylation reaction mixture, including the conjugated protein, unconjugated protein, and free this compound.[] Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are the two most common modes used for this purpose.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of a PEG chain to a protein generally increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unconjugated protein. This method can often resolve different species of PEGylated proteins (e.g., mono-, di-, and poly-PEGylated).
Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic volume.[3] PEGylation significantly increases the size of a protein, resulting in an earlier elution time from an SEC-HPLC column.[3][4] This technique is particularly useful for detecting the formation of aggregates, which are a common concern in biopharmaceutical formulations.[4]
This protocol provides a general framework for the analysis of a PEGylated protein using RP-HPLC. Optimization of specific parameters will be required for different proteins and PEG reagents.
-
Sample Preparation:
-
Quench the PEGylation reaction by adding a suitable reagent (e.g., a primary amine like Tris or glycine).
-
Dilute the reaction mixture to a final protein concentration of approximately 1 mg/mL in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is typically used.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45-60°C to improve peak shape and recovery.[5]
-
Detection: UV absorbance at 280 nm for the protein and 220 nm for the PEG-protein conjugate. An Evaporative Light Scattering Detector (ELSD) can be used in series for more sensitive detection of the unreacted PEG.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein, PEGylated protein, and free this compound based on their retention times.
-
Calculate the percentage of PEGylated protein by integrating the peak areas.
-
| Analyte | Retention Time (min) | Peak Area (%) |
| Unconjugated Protein | 12.5 | 15.2 |
| Mono-PEGylated Protein | 18.7 | 78.5 |
| Di-PEGylated Protein | 20.1 | 5.1 |
| Free this compound | 2.3 | 1.2 |
Alternative Validation Methods
While HPLC is a powerful technique, a comprehensive validation of this compound conjugation often involves the use of complementary methods.
SDS-PAGE separates proteins based on their molecular weight.[6][7] PEGylation increases the apparent molecular weight of a protein, leading to a shift in its migration on the gel. This technique provides a simple and visual assessment of the conjugation reaction.[8]
-
Sample Preparation:
-
Electrophoresis:
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands. A specific PEG stain, such as barium iodide, can also be used.
-
Mass spectrometry provides a precise measurement of the molecular weight of the intact protein and its PEGylated forms.[10] This allows for the unambiguous confirmation of conjugation and the determination of the number of PEG chains attached. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose.
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., a desalting column or buffer exchange).
-
Dilute the sample in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system equipped with a reversed-phase column and an ESI or MALDI source.
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species present in the sample.
-
Confirm the successful conjugation by observing the expected mass shift corresponding to the attached this compound.
-
Comparison of Validation Methods
| Feature | HPLC (RP and SEC) | SDS-PAGE | Mass Spectrometry |
| Principle | Separation based on hydrophobicity or size | Separation based on molecular weight | Measurement of mass-to-charge ratio |
| Resolution | High | Moderate | Very High |
| Quantitation | Excellent | Semi-quantitative | Can be quantitative with appropriate standards |
| Throughput | Moderate | High | Low to Moderate |
| Information Provided | Purity, degree of PEGylation, aggregation | Apparent molecular weight, purity | Exact molecular weight, confirmation of conjugation, number of PEG chains |
| Cost | Moderate | Low | High |
Visualizing the Workflow and Method Comparison
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. bio-rad.com [bio-rad.com]
- 8. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of mPEG-Epoxide Conjugates: Unveiling the Power of MALDI-MS
For researchers, scientists, and drug development professionals, the precise characterization of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-Epoxide conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) with other analytical techniques, supported by experimental data and detailed protocols. We will explore how MALDI-MS offers unparalleled insights into the molecular structure of these conjugates.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the comprehensive characterization of mPEG-Epoxide conjugates. While several methods are available, MALDI-MS offers distinct advantages, particularly in providing absolute molecular weight information and detailed end-group analysis.[1] The following table summarizes a comparison of MALDI-MS with other common techniques for polymer characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| MALDI-MS | Absolute molecular weight (Mn, Mw), polydispersity (for Đ < 1.2), end-group analysis, identification of impurities and byproducts.[2] | High sensitivity, provides mass of individual oligomers, minimal fragmentation of the parent molecule.[2] | Mass discrimination can occur with highly polydisperse samples (Đ > 1.2), sample preparation is crucial for quality spectra.[2] |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Relative molecular weight distribution (Mn, Mw), polydispersity. | Robust and widely used for determining molecular weight distributions. | Provides relative molecular weights based on calibration standards, limited resolution for oligomers, does not provide end-group information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure confirmation, determination of conjugation efficiency (by comparing integral ratios). | Provides detailed structural information. | Lower sensitivity for end-group analysis compared to MALDI-MS, especially for high molecular weight polymers. |
| High-Performance Liquid Chromatography (HPLC) | Separation of conjugate from unreacted starting materials, purity assessment. | High resolution separation. | Does not provide absolute molecular weight information without coupling to a mass spectrometer. |
Experimental Workflow and Protocols
The successful characterization of this compound conjugates by MALDI-MS is highly dependent on optimized experimental protocols. A general workflow is depicted below, followed by a detailed experimental protocol.
Figure 1. Experimental Workflow for MALDI-MS Analysis
This protocol is a general guideline and may require optimization based on the specific characteristics of the conjugate and the instrument used.
1. Materials and Reagents:
-
This compound conjugate sample
-
Matrix: trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)[3]
-
Cationizing agent: Sodium trifluoroacetate (B77799) (NaTFA)[4]
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
MALDI target plate
-
Micropipettes and tips
2. Solution Preparation:
-
Analyte Solution: Prepare a 2 mg/mL solution of the this compound conjugate in THF.[5]
-
Matrix Solution: Prepare a 20 mg/mL solution of DCTB in THF.[5]
-
Cationizing Agent Solution: Prepare a 1-2 mg/mL solution of NaTFA in THF.[5][6]
3. Sample Preparation (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the matrix solution, analyte solution, and cationizing agent solution in a volumetric ratio of 10:5:1.[5]
-
Vortex the mixture gently to ensure homogeneity.
-
Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate.[4][5]
-
Allow the spot to air dry completely at room temperature.
4. MALDI-MS Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode.[5] The specific instrument parameters, such as laser intensity and accelerating voltage, should be optimized to obtain the best signal-to-noise ratio and resolution.
5. Data Analysis:
-
Process the raw data using appropriate software.
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) from the distribution of the oligomer peaks.
-
Calculate the polydispersity index (Đ = Mw/Mn).
-
Identify the mass of the repeating unit (44 Da for PEG) and the end-group masses to confirm successful conjugation and the absence of significant side products.[4]
Logical Relationships in Data Interpretation
The interpretation of MALDI-MS data for this compound conjugates follows a logical progression to build a comprehensive understanding of the sample's composition.
Figure 2. Logical Flow of MALDI-MS Data Interpretation
References
- 1. tytlabs.co.jp [tytlabs.co.jp]
- 2. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 4. bath.ac.uk [bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bruker.com [bruker.com]
A Comparative Guide to Linear and Branched mPEG-Epoxide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of linear and branched methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-Epoxide reagents used in the bioconjugation of proteins, peptides, and other biomolecules. The choice between a linear and a branched mPEG architecture can significantly impact the physicochemical properties and in vivo performance of the resulting conjugate. This document aims to provide the necessary data and experimental context to aid in the selection of the optimal mPEG-Epoxide for specific research and drug development applications.
Introduction: The Role of PEG Architecture in Bioconjugation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a widely utilized strategy to enhance the therapeutic properties of proteins and peptides. It can improve solubility, increase serum half-life, and reduce immunogenicity. The architecture of the PEG polymer—specifically, whether it is linear or branched—plays a crucial role in the overall effectiveness of the PEGylation strategy.
-
Linear this compound is a monofunctional PEG derivative with a terminal epoxide group. The epoxide moiety reacts with nucleophilic groups on biomolecules, such as amines, thiols, and hydroxyls, to form stable covalent bonds.[1]
-
Branched this compound typically consists of two or more linear mPEG chains linked to a central core, with a single reactive epoxide group for conjugation. This "umbrella-like" structure offers enhanced steric hindrance and a larger hydrodynamic radius compared to a linear PEG of the same molecular weight.[2]
Comparative Performance Data
While direct comparative studies quantifying the performance of linear versus branched this compound are limited in publicly available literature, we can infer performance differences based on studies comparing linear and branched PEGs with other reactive functionalities. The following tables summarize the expected comparative performance based on these analogous studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Linear this compound | Branched this compound | Rationale & References |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | Branched architecture leads to a more voluminous structure.[3] |
| Protein Shielding | Moderate | Superior | The "umbrella-like" structure provides more effective masking of the protein surface from proteases and antibodies.[2] |
| In Vivo Circulation Half-Life | Good | Excellent | The larger hydrodynamic volume of branched PEG conjugates leads to reduced renal clearance.[3] |
| Immunogenicity | Reduced | Potentially further reduced | Enhanced shielding can better mask antigenic epitopes on the protein surface.[2] |
| Reactivity | Low to moderate | Expected to be similar to linear | The reactivity is primarily determined by the epoxide group, though steric hindrance from the branched structure could slightly decrease the reaction rate.[1] |
| Selectivity | Can react with amines, thiols, hydroxyls, and imidazoles | Expected to be similar to linear | The inherent reactivity of the epoxide group dictates its reaction partners.[1] |
Table 2: Nanoparticle Functionalization
The following data is extrapolated from a study comparing linear and branched PEG coatings on nanoparticles, which utilized NHS-ester chemistry for conjugation.[4] The trends are expected to be similar for epoxide-mediated conjugation.
| Parameter | Linear PEG-Coated Nanoparticles | Branched PEG-Coated Nanoparticles | Key Findings |
| Serum Stability | More stable than uncoated nanoparticles | Most significant reduction in protein adsorption and high stability | Branched PEG provides a denser, more protective layer.[4] |
| Diffusion in Extracellular Matrix (ECM) Model | Slower diffusion | Largest diffusion coefficient and most rapid movement | The architecture of branched PEG may facilitate better penetration through biological matrices.[4] |
| Cellular Uptake | Similar to branched PEG | Similar to linear PEG | PEGylation, in general, influences cellular uptake, with architecture playing a secondary role in the studied cell lines.[4] |
Experimental Protocols
The following are generalized protocols for the conjugation of proteins with this compound. Optimization of reaction conditions (pH, temperature, time, and molar ratio) is crucial for achieving the desired degree of PEGylation.
General Protein Conjugation with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Linear or Branched this compound
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-8.0 or 0.1 M sodium borate buffer, pH 7.6-9.5)[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the linear or branched this compound in the reaction buffer.
-
Add the this compound solution to the protein solution at a desired molar excess (e.g., 5-fold to 50-fold molar excess of this compound to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., 18-37°C) for a specified duration (e.g., 16-24 hours) with gentle mixing.[5] The low reactivity of this compound may necessitate longer reaction times or higher temperatures compared to more reactive PEG derivatives.[1]
-
Quench the reaction by adding a quenching solution to consume any unreacted this compound.
-
Purify the PEGylated protein from unreacted this compound and protein using SEC or IEX.
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Characterization of mPEG-Protein Conjugates
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Size-Exclusion Chromatography (SEC): To separate and quantify the different PEGylated species and determine the hydrodynamic radius.[3]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the degree of PEGylation.
-
UV-Vis Spectrophotometry: To determine the protein concentration.
-
Activity Assays: To assess the biological activity of the PEGylated protein compared to the native protein.
Visualizing Workflows and Relationships
Synthesis of Branched this compound
The synthesis of branched mPEG typically involves the coupling of two linear mPEG chains to a central core molecule, such as lysine (B10760008), followed by the functionalization of the remaining reactive group to an epoxide.
Caption: A generalized workflow for the synthesis of a branched this compound using a lysine core.
Protein Conjugation and Analysis Workflow
The following diagram illustrates the general workflow for protein conjugation with this compound and subsequent analysis.
Caption: Experimental workflow for protein conjugation with this compound and subsequent characterization.
Conclusion
The choice between linear and branched this compound for bioconjugation depends on the specific goals of the research or drug development project.
-
Linear this compound offers a straightforward approach to PEGylation and may be sufficient for applications where a moderate increase in half-life and solubility is desired.
-
Branched this compound is advantageous when superior shielding of the protein surface is critical for reducing immunogenicity and enzymatic degradation, and when a more significant extension of the in vivo circulation time is required.[2][6]
It is important to note that this compound is a less reactive PEGylating agent compared to alternatives like mPEG-NHS esters.[1] This lower reactivity can be advantageous for controlling the extent of PEGylation but may require longer reaction times and careful optimization of conditions. The potential for side reactions with other nucleophilic groups on the protein surface should also be considered and addressed through careful process development and characterization of the final conjugate.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the methoxy group in immune responses to mPEG-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesizing a positively charged branched PEG-Lipid for use in drug delivery | Material Research Laboratory [mrl.ucsb.edu]
A Comparative Guide to the Stability of Secondary Amine Bonds from mPEG-Epoxide in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of PEGylation chemistry is a critical decision that directly impacts the stability, efficacy, and overall performance of a biopharmaceutical. This guide provides an objective comparison of the stability of secondary amine bonds formed from methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-Epoxide with other common PEGylation linkages, supported by chemical principles and outlining relevant experimental protocols.
The covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, a process known as PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties. This modification can increase the hydrodynamic size, leading to reduced renal clearance, prolonged circulation half-life, and shielding from proteolytic degradation and immune recognition. The stability of the linkage between the PEG polymer and the biomolecule is paramount to maintaining these benefits in vivo.
This guide focuses on the secondary amine bond formed by the reaction of mPEG-Epoxide with primary amine groups on proteins and compares its stability primarily with the amide bond formed by the widely used mPEG-Succinimidyl Carboxylate (mPEG-SC) reagents.
Comparison of Linkage Stability: Secondary Amine vs. Amide
The stability of the covalent bond connecting the PEG moiety to the protein is a crucial determinant of the conjugate's long-term efficacy and safety. The secondary amine linkage formed from this compound is known to be highly stable.[1][2] In contrast, while the amide bond formed from mPEG-NHS esters is also very stable, the reactivity of the NHS ester itself is a critical factor during the conjugation process.[3]
| Linkage Type | Formed From | Bond Structure | General Stability Characteristics | Key Considerations |
| Secondary Amine | This compound + Primary Amine | R-NH-CH₂-CH(OH)-R' | Inherently stable C-N single bond. Resistant to hydrolysis under physiological conditions. | The reaction of epoxides with amines is generally slower than with NHS esters and may require specific pH conditions for optimal reactivity. The epoxide group can also react with other nucleophiles like thiols and hydroxyls, potentially leading to lower selectivity.[4] |
| Amide | mPEG-NHS Ester + Primary Amine | R-C(=O)-NH-R' | Highly stable due to resonance stabilization of the amide bond.[5] Extremely resistant to hydrolysis under physiological conditions. | The NHS ester is highly susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[3] This necessitates careful control of reaction conditions (pH, temperature, and protein concentration) to ensure efficient conjugation. |
| Carbamate (B1207046) (Urethane) | mPEG-Succinimidyl Carbonate (SC) + Primary Amine | R-O-C(=O)-NH-R' | Forms a stable carbamate linkage. | Similar to NHS esters, succinimidyl carbonate is a reactive ester and is prone to hydrolysis in aqueous solutions. |
Experimental Protocols for Assessing Linkage Stability
To quantitatively assess and compare the stability of different PEG-protein linkages, forced degradation studies are employed.[6][7][8][9] These studies intentionally expose the conjugate to various stress conditions to accelerate degradation and identify potential liabilities.
Protocol 1: Hydrolytic Stability Assessment at Various pH Values
This protocol is designed to determine the rate of bond cleavage under different pH conditions.
-
Sample Preparation:
-
Prepare stock solutions of the PEGylated protein (e.g., with a secondary amine linkage from this compound and an amide linkage from mPEG-NHS) at a concentration of 1 mg/mL in a low-ionic-strength buffer (e.g., 10 mM phosphate (B84403) buffer).
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4.0, 5.0, 7.4, and 9.0).
-
-
Incubation:
-
Dilute the stock solution of the PEGylated protein into each of the different pH buffers to a final concentration of 0.5 mg/mL.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for an extended period (e.g., 0, 7, 14, 21, and 28 days).
-
-
Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the samples by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to separate the intact PEG-protein conjugate from any free PEG or degraded protein fragments.
-
Quantify the percentage of the remaining intact conjugate by integrating the peak areas from the chromatogram.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate versus time for each pH condition.
-
Determine the degradation rate constant and the half-life of the linkage at each pH.
-
Protocol 2: Thermal Stability Assessment
This protocol evaluates the stability of the linkage at elevated temperatures.
-
Sample Preparation:
-
Prepare solutions of the PEGylated proteins in a neutral pH buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the samples at a range of elevated temperatures (e.g., 40°C, 50°C, and 60°C) for various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
-
Analysis:
-
At each time point, cool the samples to room temperature.
-
Analyze the samples using SEC-HPLC as described in Protocol 1.
-
Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of the protein, which can indicate changes in conformational stability upon PEGylation and degradation.
-
-
Data Interpretation:
-
Assess the percentage of intact conjugate remaining at each temperature and time point to determine the thermal stability of the linkage.
-
Visualizing the PEGylation and Stability Assessment Workflow
The following diagrams illustrate the chemical reaction for the formation of a secondary amine bond using this compound and a typical experimental workflow for assessing the stability of the resulting conjugate.
Caption: Formation of a stable secondary amine bond.
Caption: Workflow for assessing conjugate stability.
Concluding Remarks
The secondary amine bond formed through the reaction of this compound with primary amines on proteins offers a highly stable linkage suitable for long-term applications. While the amide bond formed from mPEG-NHS esters is also exceptionally stable, the practical advantage of the epoxide chemistry lies in the stability of the linkage once formed, without the competing hydrolysis reaction of the activated PEG reagent during the conjugation process itself.
The choice between these PEGylation strategies will depend on the specific requirements of the therapeutic molecule, including its sensitivity to reaction conditions and the desired level of control over the conjugation process. For applications demanding robust, long-term stability of the final conjugate, the secondary amine linkage from this compound represents a compelling option. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of conjugate stability, enabling researchers to make informed decisions in the development of next-generation biotherapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. m-PEG-Epoxide | mPEG-EPO | AxisPharm [axispharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]
- 6. Protein Forced Degradation Studies [intertek.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Guide to mPEG-Epoxide Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical determinant of a bioconjugate's success. While mPEG-Epoxide offers a method for modifying biomolecules, a comprehensive evaluation of its performance against a diverse landscape of alternatives is essential for optimizing reaction efficiency, conjugate stability, and biological activity. This guide provides an objective comparison of this compound with other prevalent PEGylation strategies, supported by experimental data and detailed protocols to inform reagent selection.
Overview of this compound Chemistry
This compound is an amine-reactive PEGylating agent that forms a stable secondary amine bond with primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues. The reaction proceeds via nucleophilic attack of the amine on the epoxide ring, leading to its opening.
While effective, this compound is generally considered a mild PEGylating reagent with relatively low reactivity compared to other amine-reactive chemistries.[1] This lower reactivity can necessitate longer reaction times or more stringent conditions. Furthermore, this compound is not entirely selective for amino groups and can undergo side reactions with hydroxyl, thiol, and imidazole (B134444) groups, potentially leading to a heterogeneous product.[1][2]
Comparative Analysis of PEGylation Chemistries
The choice of a PEGylation reagent is dictated by the available functional groups on the target biomolecule, the desired stability of the resulting linkage, and the required reaction conditions. Alternatives to this compound can be broadly categorized into amine-reactive, thiol-reactive, and bioorthogonal ligation strategies.
Amine-Reactive Alternatives
Amine groups, particularly on lysine residues, are abundant on the surface of most proteins, making them a common target for PEGylation.
-
mPEG-NHS (N-Hydroxysuccinimide) Esters : These are highly reactive acylating agents that react with primary amines to form stable amide bonds.[3] The reaction is typically rapid and efficient at neutral to slightly alkaline pH.[4]
-
mPEG-Aldehydes : These reagents react with primary amines via reductive amination to form a stable secondary amine linkage, similar to that formed by this compound. By controlling the reaction pH (typically mildly acidic), this method can be made selective for the N-terminal α-amino group over the ε-amino groups of lysine residues.[3][5]
Table 1: Performance Comparison of Amine-Reactive PEGylation Reagents
| Feature | This compound | mPEG-NHS Ester | mPEG-Aldehyde (Reductive Amination) |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Secondary Amine | Amide | Secondary Amine |
| Optimal pH | 8.0 - 9.5[1] | 7.0 - 8.5[6] | ~5.0 - 6.0 (for N-terminal selectivity)[7] |
| Reactivity | Low to Moderate[1] | High[8] | Moderate |
| Linkage Stability | Very Stable | Very Stable[9][10] | Very Stable |
| Selectivity | Moderate (side reactions with -OH, -SH)[1] | High for amines | High (can be tuned for N-terminus)[5] |
| Byproducts | None | N-hydroxysuccinimide | None (requires reducing agent) |
Thiol-Reactive Alternatives
For proteins with available cysteine residues, thiol-reactive PEGylation offers a highly selective modification strategy.
-
mPEG-Maleimide : This is one of the most common thiol-reactive reagents. It reacts specifically with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[11]
Table 2: Performance Comparison of Thiol-Reactive vs. Amine-Reactive PEGylation
| Feature | mPEG-Maleimide | This compound |
| Target Group | Thiols (-SH) | Primary Amines (-NH₂) |
| Resulting Linkage | Thioether | Secondary Amine |
| Optimal pH | 6.5 - 7.5 | 8.0 - 9.5[1] |
| Reactivity | High | Low to Moderate[1] |
| Linkage Stability | Stable | Very Stable |
| Selectivity | Very High for Thiols | Moderate |
| Key Advantage | High site-specificity | Targets common functional group |
Bioorthogonal Ligation Strategies
Bioorthogonal chemistries involve the introduction of a non-native functional group into the biomolecule, which then reacts with a complementary functional group on the PEG molecule. These reactions are highly specific and do not interfere with native biological processes.[12]
-
Click Chemistry (SPAAC) : Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that does not require a cytotoxic copper catalyst. A PEG derivative containing a strained alkyne (e.g., DBCO) reacts with a biomolecule that has been modified to contain an azide (B81097) group, forming a stable triazole linkage.[13][14]
-
Hydrazone Ligation : This reaction forms a hydrazone bond between a PEG-hydrazide and an aldehyde or ketone group on a biomolecule. The reaction kinetics can be significantly enhanced by using an aniline (B41778) catalyst.[15]
Table 3: Performance Comparison of Bioorthogonal Ligation Strategies
| Feature | Click Chemistry (SPAAC) | Hydrazone Ligation | This compound |
| Target Group | Azide / Strained Alkyne | Aldehyde/Ketone / Hydrazide | Primary Amines |
| Resulting Linkage | Triazole | Hydrazone | Secondary Amine |
| Reaction Conditions | Physiological pH, Temp. | Neutral pH, Temp. | pH 8.0 - 9.5 |
| Kinetics (k₂) | ~1 M⁻¹s⁻¹ (DBCO/Azide)[13] | 10¹ - 10³ M⁻¹s⁻¹ (with catalyst)[15] | Slow |
| Linkage Stability | Very Stable | Reversible (hydrolytically labile) | Very Stable |
| Selectivity | Extremely High (Bioorthogonal) | Very High (Bioorthogonal) | Moderate |
| Key Advantage | High specificity, stable bond | Fast kinetics, high specificity | Simple, targets native groups |
Experimental Workflows and Reaction Mechanisms
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these techniques.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. creativepegworks.com [creativepegworks.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. interchim.fr [interchim.fr]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 15. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Techniques for PEGylated Protein Purification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Techniques for the Purification and Characterization of PEGylated Proteins.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, a longer circulating half-life, and reduced immunogenicity. However, the PEGylation process often results in a heterogeneous mixture of molecules, including unreacted protein, excess PEG, and proteins with varying numbers of attached PEG chains (polydispersity) at different locations (positional isomers). This heterogeneity necessitates robust and reliable analytical techniques to purify and characterize the final PEGylated protein product, ensuring its safety, quality, and efficacy.
This guide provides a comprehensive comparison of the most widely used analytical techniques for the purification and analysis of PEGylated proteins: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase Chromatography (RPC), Hydrophobic Interaction Chromatography (HIC), and Capillary Electrophoresis (CE). We will delve into the principles of each technique, present a comparative analysis of their performance based on experimental data, and provide detailed experimental protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for a PEGylated protein depends on the specific objectives of the analysis, whether it is for purification, characterization of heterogeneity, or quantification of impurities. The following tables provide a summary of the key performance characteristics of each technique.
| Technique | Principle of Separation | Key Applications | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius of the molecules. | Removal of unreacted PEG and protein aggregates; Determination of molecular size and polydispersity. | Robust and reproducible; Mild separation conditions preserve protein integrity. | Limited resolution for species with similar hydrodynamic radii; Cannot separate positional isomers.[1] |
| Ion-Exchange Chromatography (IEX) | Separation based on the net surface charge of the protein. | Separation of PEGylated species with different degrees of PEGylation; Separation of positional isomers.[] | High resolution and loading capacity; Can separate molecules with subtle charge differences.[3] | The charge-shielding effect of PEG can reduce resolution; Requires careful optimization of pH and salt gradient. |
| Reversed-Phase Chromatography (RPC) | Separation based on the hydrophobicity of the protein. | High-resolution separation of positional isomers; Purity assessment. | Excellent resolution for closely related species; Compatible with mass spectrometry. | Can cause protein denaturation due to organic solvents and hydrophobic stationary phases; Lower recovery for some proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein under non-denaturing conditions. | Purification of PEGylated proteins while maintaining their native structure and biological activity. | Orthogonal to IEX and SEC; Gentle separation conditions. | Lower resolution compared to RPC; Performance is highly dependent on the specific protein and PEG characteristics.[] |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of the molecules in an electric field. | High-resolution analysis of PEGylation heterogeneity, including positional isomers and degree of PEGylation.[] | High efficiency and resolution; Requires minimal sample volume. | Limited to analytical scale; Can be sensitive to sample matrix effects.[] |
Quantitative Performance Data
The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other species.
Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein [4]
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free PEG | ~11.0 | 0.2 |
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.
Table 2: RP-HPLC Separation of PEGylated Isoforms [4]
| Analyte | Retention Time (min) | Resolution (vs. Native) |
| Native Protein | 15.2 | - |
| Positional Isomer 1 | 16.5 | 2.1 |
| Positional Isomer 2 | 17.1 | 3.0 |
| Main PEGylated Species | 18.0 | 4.5 |
Note: Resolution is calculated as 2(tR2 - tR1) / (w1 + w2). Higher values indicate better separation.
Table 3: IEX-HPLC Separation of PEGylated Lysozyme
| Species | Elution Salt Concentration (mM NaCl) | Purity (%) | Recovery (%) |
| Native Lysozyme | ~150 | >98 | ~95 |
| Mono-PEGylated Lysozyme | ~250 | >95 | ~90 |
| Di-PEGylated Lysozyme | ~350 | >90 | ~85 |
Note: Values are representative and can vary based on experimental conditions.
Table 4: HIC Performance for PEGylated RNase A [5]
| Species | Resolution (Native vs. Mono-PEGylated) | Resolution (Mono- vs. Di-PEGylated) |
| RNase A | 0.93 | 1.92 |
Note: A resolution value > 1.5 is generally considered baseline separation.
Table 5: CE Analysis of PEGylated α-lactalbumin [6]
| Species | Electrophoretic Mobility (10⁻⁹ m²/V·s) | Resolution (vs. Native) |
| Native α-lactalbumin | 3.5 | - |
| Mono-PEGylated (20 kDa) | 2.1 | 4.7 |
| Di-PEGylated (10 kDa x 2) | 2.3 | 4.2 |
Note: Higher resolution values indicate better separation.
Experimental Workflows and Methodologies
The following diagrams and protocols provide a detailed overview of the experimental workflows for the purification and analysis of PEGylated proteins using the discussed techniques.
General PEGylated Protein Purification and Analysis Workflow
Caption: General workflow for PEGylated protein purification and analysis.
Detailed Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)
This protocol is designed for the separation of PEGylated proteins from unreacted protein and high molecular weight aggregates.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)[7]
-
HPLC system with UV detector
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5[8]
-
Sample: PEGylated protein reaction mixture, filtered through a 0.22 µm filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the filtered sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase for a sufficient duration to allow all components to elute (typically 20-30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates, PEGylated protein, native protein, and free PEG. Calculate the percentage of each species.
Protocol 2: Ion-Exchange Chromatography (IEX-HPLC)
This protocol is suitable for separating PEGylated proteins based on their degree of PEGylation and for resolving positional isomers.[9]
Materials:
-
Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column
-
HPLC system with UV detector
-
Mobile Phase A (Equilibration Buffer): Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Mobile Phase B (Elution Buffer): High salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 7.5)
-
Sample: Dialyzed or desalted PEGylated protein reaction mixture
Procedure:
-
System Equilibration: Equilibrate the IEX column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Mobile Phase A to remove unbound molecules.
-
Elution: Apply a linear gradient of Mobile Phase B (e.g., 0-100% B over 30 minutes) to elute the bound proteins.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Correlate the elution time (and corresponding salt concentration) with the degree of PEGylation.
Protocol 3: Reversed-Phase Chromatography (RP-HPLC)
This protocol is designed for high-resolution separation of PEGylated protein isoforms.
Materials:
-
C4 or C18 RP-HPLC column
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes) to elute the PEGylated species.
-
Detection: Monitor the elution at 220 nm or 280 nm.
-
Data Analysis: Analyze the chromatogram for the separation of positional isomers and other variants.
Protocol 4: Hydrophobic Interaction Chromatography (HIC)
This protocol is used for the purification of PEGylated proteins under non-denaturing conditions.
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
FPLC or HPLC system with UV detector
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 20 mM sodium phosphate (B84403) + 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Sample: PEGylated protein in a high salt buffer
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Mobile Phase A.
-
Elution: Apply a decreasing linear gradient of salt concentration (e.g., 100% A to 100% B over 30 minutes) to elute the bound proteins.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Collect fractions and analyze for the desired PEGylated species.
Protocol 5: Capillary Electrophoresis (CE)
This protocol provides high-resolution analysis of PEGylation heterogeneity.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Running Buffer: e.g., 10 mM Bis-Tris with 0.1 M glycine, pH 7.0[6]
-
Sample: Diluted PEGylated protein sample
Procedure:
-
Capillary Conditioning: Condition the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Sample Injection: Inject the sample into the capillary using pressure or voltage.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Monitor the migration of the species at 200 or 214 nm.
-
Data Analysis: Analyze the electropherogram to determine the number and relative abundance of different PEGylated forms.
Logical Relationships in PEGylated Protein Analysis
The choice and sequence of analytical techniques are critical for a thorough characterization of PEGylated proteins. The following diagram illustrates a logical approach to analyzing a PEGylation reaction mixture.
Caption: A logical workflow for the comprehensive analysis of PEGylated proteins.
By employing a combination of these powerful analytical techniques, researchers and drug developers can effectively purify and characterize PEGylated proteins, ensuring the development of safe and efficacious biotherapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. agilent.com [agilent.com]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
Safety Operating Guide
Proper Disposal of mPEG-Epoxide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of mPEG-Epoxide, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the safe disposal of this compound, a commonly used PEG derivative in bioconjugation, drug delivery, and surface modification. While the polyethylene (B3416737) glycol (PEG) backbone of this compound is considered biodegradable and of low toxicity, the reactive epoxide group necessitates a dedicated deactivation step to ensure safe and environmentally responsible disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite), collect it in a suitable container, and treat it as chemical waste for disposal. For minor spills, a wet cloth can be used to collect the material for proper disposal.[1]
Disposal Plan: A Two-Stage Approach
The recommended disposal procedure for this compound involves a two-stage process: deactivation of the reactive epoxide group followed by disposal in accordance with local regulations.
Stage 1: Deactivation of the Epoxide Group via Hydrolysis
The primary safety concern with this compound waste is the reactivity of the epoxide ring. This ring can be opened, or "quenched," through hydrolysis to form a less reactive 1,2-diol (vicinal diol). This can be achieved under either acidic or basic conditions.
Experimental Protocol: Deactivation of this compound Waste
This protocol details the methodology for deactivating residual this compound in a laboratory setting.
Materials:
-
Waste this compound (neat or in solution)
-
Dilute aqueous acid (e.g., 1 M Hydrochloric Acid) or Dilute aqueous base (e.g., 1 M Sodium Hydroxide)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
Procedure:
-
Preparation: Place the waste this compound in a suitable reaction vessel within a fume hood. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure if safe to do so. Otherwise, proceed with caution, as the presence of other reactive materials could pose a hazard.
-
Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Slowly add an excess of dilute aqueous acid (e.g., 1 M HCl) to the waste solution while stirring. The acid acts as a catalyst to open the epoxide ring.[2]
-
Base-Catalyzed Hydrolysis: Alternatively, slowly add an excess of dilute aqueous base (e.g., 1 M NaOH) to the waste solution while stirring. The hydroxide (B78521) ion will act as a nucleophile to open the epoxide ring.[2][3]
-
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature with continuous stirring for at least one hour to ensure complete hydrolysis. For larger quantities or less reactive epoxides, gentle heating (e.g., to 40-50 °C) may be employed to accelerate the reaction, but this should be done with caution.
-
Neutralization: After the reaction is complete, neutralize the solution by adding a suitable neutralizing agent. If acid was used, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide). If a base was used, slowly add an acid (e.g., hydrochloric acid). Monitor the pH using pH paper or a pH meter until it is within a neutral range (pH 6-8).
-
Confirmation of Deactivation (Optional): For applications requiring confirmation of complete deactivation, analytical techniques such as NMR or IR spectroscopy can be used to verify the disappearance of the epoxide signal and the appearance of diol peaks.
Stage 2: Final Disposal
Once the this compound has been rendered less reactive through hydrolysis, the resulting solution can be disposed of as chemical waste.
-
Waste Collection: Collect the neutralized solution in a properly labeled waste container. Do not mix with other incompatible waste streams.
-
Regulatory Compliance: Dispose of the waste in accordance with all national and local regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Quantitative Data Summary
For clarity, the following table summarizes key quantitative parameters relevant to the disposal procedure.
| Parameter | Value/Range | Notes |
| Deactivating Agent Concentration | 1 M (Acid or Base) | A sufficient excess should be used to ensure complete reaction. |
| Reaction Time | ≥ 1 hour | May be longer depending on the specific this compound and reaction conditions. |
| Reaction Temperature | Room Temperature | Gentle heating (40-50 °C) can be applied if necessary. |
| Final pH | 6 - 8 | Ensure the waste is neutralized before final disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer working environment and minimizing environmental impact.
References
Essential Safety and Logistical Information for Handling mPEG-Epoxide
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal plans for mPEG-Epoxide, a commonly used reagent in bioconjugation and drug delivery research. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for related compounds suggest that no special measures are required, it is best practice to handle this compound with a comprehensive suite of personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Glasses | Should be worn at all times in the laboratory. Use chemical safety goggles where splashing is a possibility.[3] |
| Face Shield | Recommended when there is a significant risk of splashing, especially when handling larger quantities or during vigorous mixing.[4] | |
| Hand Protection | Gloves | Nitrile gloves are recommended for their chemical resistance to a range of substances.[5][6] Always check for tears and change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions that may produce aerosols or vapors should be conducted in a certified chemical fume hood.[4] |
| Respirator | May be required for large-scale operations or in situations with inadequate ventilation. Consult your institution's safety officer. |
Handling Procedures
Proper handling of this compound is crucial to prevent exposure and maintain the integrity of the compound.
Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as listed in the table above.
-
To minimize inhalation of fine powders, handle solid this compound in a fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
For preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Experimental Use:
-
Conduct all reactions involving this compound in a well-ventilated area, preferably within a fume hood.[4]
-
Avoid direct contact with the skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep containers of this compound tightly closed when not in use to prevent moisture absorption and contamination.[3]
-
After handling, wash hands thoroughly with soap and water.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Spill Management:
-
Small Spills (Solid): If a small amount of solid this compound is spilled, gently sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a sealed container for disposal. The area can then be wiped with a damp cloth.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Unused this compound: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
-
Cured Epoxy: Once this compound has been fully reacted and cured, the resulting polymer is generally considered non-hazardous and can often be disposed of as solid waste. However, it is crucial to confirm this with your local waste management regulations.
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, weighing paper, and absorbent materials, should be placed in a sealed bag or container and disposed of as chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
